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  • Product: 5-Methylquinolin-8-ol hydrochloride
  • CAS: 57334-55-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Methylquinolin-8-ol Hydrochloride in Metal Chelation: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in ligand design and metallopharmacology, I frequently encounter chelators where minor structural modifications yield profound thermodynamic and biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in ligand design and metallopharmacology, I frequently encounter chelators where minor structural modifications yield profound thermodynamic and biological consequences. 5-Methylquinolin-8-ol hydrochloride (CAS 57334-55-1), a derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold, perfectly illustrates this principle. Primarily utilized in analytical chemistry for metal ion separation and in pharmaceutical research for its antiprotozoal and antibacterial properties, this compound operates via highly selective bidentate chelation 1[1].

This whitepaper deconstructs the structural dynamics, thermodynamic selectivity, and biological implications of 5-Methylquinolin-8-ol hydrochloride (5-Me-8-HQ·HCl), providing researchers with self-validating protocols to quantify its chelating efficacy.

Structural Dynamics and the Inductive Effect

The fundamental chelating power of the 8-HQ family stems from its rigid bidentate nature. When deprotonated, the molecule presents a hard, anionic phenolic oxygen and a borderline, neutral quinoline nitrogen. Because there is no freedom of rotation around the bonds connecting the nitrogen and oxygen atoms, the ligand forces a highly stable 5-membered chelate ring around target metals 2[2].

The introduction of a methyl group at the 5-position fundamentally alters the ligand's electronic profile. The methyl group exerts an electron-donating inductive (+I) effect across the aromatic ring system. This subtle shift increases the electron density on the quinoline nitrogen, enhancing its basicity and strengthening the resulting metal-nitrogen (M-N) coordinate covalent bond. Furthermore, the 5-methyl substitution increases the overall lipophilicity of the molecule, which is critical for penetrating bacterial and protozoal cell membranes to reach intracellular metalloenzyme targets.

Thermodynamics of Metal Coordination (HSAB Theory)

To understand the causality behind 5-Me-8-HQ's selectivity, we must apply Hard-Soft Acid-Base (HSAB) theory. The stability of a metal complex with this ligand depends on the relative strengths of the M-O and M-N bonds.

For a "hard" acid like Iron(III) (Fe³⁺), complex stability is almost entirely dominated by the hard-hard interaction with the anionic oxygen. Consequently, the inductive effect on the nitrogen has negligible impact on Fe(III) extraction. However, for a "borderline" acid like Copper(II) (Cu²⁺), stability relies heavily on the M-N bond. The +I effect of the 5-methyl group strengthens this specific bond, allowing the ligand to successfully outcompete protons and extract Cu(II) at a lower (more acidic) pH than the unsubstituted 8-HQ 3[3].

Quantitative Extraction Data

The table below summarizes the equilibrium extraction constants ( pH1/2​ , the pH at which 50% of the metal is extracted into the organic phase) for 8-HQ derivatives. A lower pH1/2​ indicates a stronger, more favorable chelation event.

LigandSubstituent EffectCu(II) Extraction pH1/2​ Fe(III) Extraction pH1/2​
8-Quinolinol Baseline2.001.54 ± 0.05
5-Methyl-8-quinolinol Electron-donating (+I)1.901.54 ± 0.05
4-Methyl-8-quinolinol Electron-donating (+I)1.761.54 ± 0.05

Data demonstrates that methyl-induced electron donation specifically enhances affinity for borderline acids (Cu²⁺) while leaving hard acid (Fe³⁺) affinity unchanged.

Biological and Pharmacological Implications

In biological systems, 5-Me-8-HQ acts as a potent disruptor of microbial homeostasis. Pathogens, including Vibrio cholerae and non-invasive amoebae, rely heavily on trace metals like iron and zinc as cofactors for DNA replication and protein synthesis enzymes 4[4].

By penetrating the cell membrane (aided by the lipophilic 5-methyl group) and chelating these intracellular metals, 5-Me-8-HQ strips metalloenzymes of their essential cofactors. This sequestration leads to immediate metabolic arrest and pathogen death.

Mechanism A 5-Me-8-HQ Hydrochloride B Deprotonation (pH > pKa) A->B Aqueous Solution C Bidentate Chelation (N, O coordination) B->C Metal Encounter D Metal Depletion (Fe3+, Zn2+, Cu2+) C->D High Affinity Binding E Metalloenzyme Inhibition D->E Cofactor Sequestration F Pathogen/Cellular Stasis E->F Metabolic Arrest

Fig 1. Bidentate chelation mechanism and downstream metabolic arrest pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed with internal controls that prove the mechanism of action. Below are two self-validating protocols for evaluating 5-Me-8-HQ.

Protocol 1: Liquid-Liquid Extraction with Hard/Soft Acid Internal Controls

This protocol validates the inductive effect of the 5-methyl group by comparing the extraction of a borderline acid (Cu²⁺) against a hard acid (Fe³⁺).

Step 1: Phase Preparation

  • Aqueous Phase: Prepare a 1.0×10−3 M solution of Cu(II) or Fe(III) in a non-coordinating buffer (e.g., HEPES) adjusted to varying pH levels (1.0 to 4.0). Causality: Buffer selection prevents competitive chelation, ensuring 5-Me-8-HQ is the sole ligand.

  • Organic Phase: Dissolve 5-Me-8-HQ in chloroform to a concentration of 5.0×10−3 M . Causality: The lipophilicity of the ligand ensures >99% partitioning into the organic phase prior to metal binding.

Step 2: Equilibration

  • Combine equal volumes of the aqueous and organic phases in an extraction vial. Shake vigorously for 2 hours at 25°C. Causality: Extended shaking ensures complete thermodynamic equilibrium between the aqueous metal and the organic ligand.

Step 3: Phase Separation & Analysis

  • Centrifuge to separate the phases. Extract the organic phase and measure absorbance via UV-Vis spectrophotometry; analyze the aqueous phase via ICP-AES to quantify residual metal.

  • Self-Validation: Plot the extraction curves. If the mechanism relies on N-donor strengthening via the 5-methyl group, only the Cu(II) pH1/2​ will shift to a lower value compared to standard 8-HQ, while the Fe(III) curve will remain identical.

Workflow S1 1. Phase Preparation (Aq: Metal + Buffer | Org: Ligand) S2 2. Equilibration (Vortex/Shake 2h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Spectrophotometric Analysis (UV-Vis / ICP-AES) S3->S4 Extract Organic Phase S5 5. Data Synthesis (Calculate pH1/2 & Affinity) S4->S5

Fig 2. Self-validating liquid-liquid extraction workflow for chelation analysis.

Protocol 2: Metalloenzyme Inhibition via Metal-Rescue MIC Assay

To prove that the biological toxicity of 5-Me-8-HQ is strictly due to metal chelation rather than off-target membrane disruption, a metal-rescue assay is utilized.

Step 1: Baseline Broth Microdilution

  • Determine the Minimum Inhibitory Concentration (MIC) of 5-Me-8-HQ·HCl against a target pathogen (e.g., E. coli or S. aureus) using standard Mueller-Hinton broth.

Step 2: The Rescue Arm (Internal Control)

  • Run a parallel MIC assay, but supplement the broth with exogenous 100μM ZnSO4​ or FeCl3​ .

  • Self-Validation: If the drug's mechanism is purely chelation-driven metalloenzyme starvation, the exogenous metal will pre-saturate the 5-Me-8-HQ ligands. This prevents the drug from depleting intracellular metals, thereby "rescuing" the pathogen and artificially shifting the MIC to a much higher concentration. Failure to rescue indicates off-target toxicity.

References

  • Buy 5-Methylquinolin-8-ol hydrochloride (EVT-12034033) | 57334-55-1 - EvitaChem: Process and Data. EvitaChem.1

  • The Stability of Bis(8-quinolinolato)copper(II). Oxford University Press (OUP). 3

  • Tilbroquinol - Grokipedia. Grokipedia. 4

  • Catalytic Reactions of Terminal Alkynes Using Rhodium(I) Complexes Bearing 8-Quinolinolate Ligands. ACS Publications. 2

Sources

Exploratory

Comprehensive Solubility Profile and Physicochemical Characterization of 5-Methylquinolin-8-ol Hydrochloride

Executive Summary Understanding the solvation thermodynamics and physicochemical boundaries of a compound is the cornerstone of successful assay design, formulation, and organic synthesis. 5-Methylquinolin-8-ol hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solvation thermodynamics and physicochemical boundaries of a compound is the cornerstone of successful assay design, formulation, and organic synthesis. 5-Methylquinolin-8-ol hydrochloride (CAS: 57334-55-1) is a functionalized hydroxyquinoline derivative widely utilized as a bidentate chelating agent, a precursor in organic synthesis, and a scaffold in medicinal chemistry[1].

While the parent compound (8-hydroxyquinoline) is well-characterized, the addition of the 5-methyl group and the formulation as a hydrochloride salt fundamentally alter its crystal lattice energy, lipophilicity, and solvent interactions. This technical whitepaper provides an in-depth analysis of the solubility profile of 5-Methylquinolin-8-ol hydrochloride in aqueous versus organic media, offering mechanistic insights and field-proven protocols for researchers and drug development professionals.

Structural Dynamics and Ionization Equilibria

To predict the solubility of 5-Methylquinolin-8-ol hydrochloride, one must first deconstruct its molecular architecture. The compound features a rigid, planar bicyclic quinoline ring, an electron-donating methyl group at the C5 position, and a hydroxyl group at the C8 position.

As a hydrochloride salt, the quinoline nitrogen is protonated ( NH+Cl− ). However, in solution, the molecule's behavior is dictated by its distinct pKa values. The conjugate acid of the quinoline nitrogen exhibits a pKa of approximately 5.2 to 5.33, while the phenolic hydroxyl group has a pKa of roughly 9.8 to 10.0[2],[3]. The electron-donating nature of the 5-methyl group slightly increases the basicity of the heteroatoms compared to the unsubstituted parent compound, which directly enhances its metal-complexing power[4].

Ionization A Cationic Form pH < 5.2 [NH+, OH] B Neutral Form pH 5.2 - 9.8 [N, OH] A->B -H+ B->A +H+ C Anionic Form pH > 9.8 [N, O-] B->C -H+ D Metal Chelate [M(II)/M(III) Complex] B->D +Metal C->B +H+ C->D +Metal

pH-dependent ionization states and metal chelation of 5-methylquinolin-8-ol.

Mechanistic Insights into Solvation: Aqueous vs. Organic

Aqueous Media: The Hydrophobic Penalty

Despite being a hydrochloride salt—a modification typically employed to enhance aqueous solubility for biological assays[5]—5-Methylquinolin-8-ol hydrochloride exhibits relatively low solubility in water [1].

The Causality: The dissolution of a salt in water requires the hydration energy to overcome the crystal lattice energy. While the NH+ and Cl− ions interact favorably with water via ion-dipole interactions, the highly lipophilic 5-methyl group (contributing to a LogP of ~2.6[2]) and the planar aromatic system create a massive hydrophobic cavity in the water network. The entropic penalty of forming a highly ordered water cage (clathrate-like structure) around the hydrophobic domain restricts its absolute thermodynamic solubility.

Expert Insight: When dissolving this salt in physiological buffers (e.g., PBS or saline), researchers often encounter the Common-Ion Effect . The high background concentration of chloride ions in saline drives the equilibrium toward the solid state, further suppressing the solubility of the hydrochloride salt.

Organic Solvents: Dielectric Matching

In stark contrast, 5-Methylquinolin-8-ol hydrochloride is highly soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide (DMSO)[1],[6].

The Causality: Organic solvents like DMSO (high dielectric constant, aprotic) and ethanol (protic, lower dielectric constant) possess amphiphilic characteristics that perfectly match the solute. DMSO can solvate the protonated nitrogen and the chloride counter-ion through strong dipole interactions, while its methyl groups interact via Van der Waals forces with the quinoline backbone. Chloroform is particularly effective for liquid-liquid extraction and organic synthesis applications[1] because it readily solvates the neutral (free base) form of the compound once the pH is adjusted or the salt is neutralized.

Quantitative Physicochemical Data

The following table synthesizes the critical physicochemical parameters guiding the solubility and application of this compound.

PropertyValueClinical/Laboratory Implication
Compound Name 5-Methylquinolin-8-ol hydrochlorideTarget analyte / Chelator
CAS Number 57334-55-1Identifier for sourcing
Molecular Weight 195.64 g/mol Required for molarity calculations
LogP (Octanol/Water) ~2.6 (Free base)Indicates high lipophilicity and membrane permeability
pKa (Quinoline N) 5.2 - 5.33Dictates pH-dependent charge state
Aqueous Solubility Poorly Soluble (< 1 mg/mL)Requires co-solvents (e.g., DMSO) for aqueous bioassays
Organic Solubility SolubleIdeal for stock solutions (DMSO/Ethanol) or synthesis (Chloroform)

Experimental Methodologies: Thermodynamic Solubility Profiling

To establish a self-validating system for determining the exact thermodynamic solubility of 5-Methylquinolin-8-ol hydrochloride in your specific buffer or solvent, the Shake-Flask Method coupled with HPLC-UV is the gold standard.

Step-by-Step Protocol: Shake-Flask Method
  • Solid Addition: Weigh approximately 10 mg of 5-Methylquinolin-8-ol hydrochloride into a 1.5 mL glass HPLC vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer pH 7.4, or 100% Ethanol). Ensure the solid is in visible excess to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.5 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to transition from kinetic solubility (which may be artificially high due to supersaturation) to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 100 µL of filtrate to account for non-specific binding of the compound to the filter membrane.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:10 in mobile phase) and analyze via HPLC-UV at λmax ~254 nm. Calculate the concentration against a pre-established calibration curve prepared in a highly soluble solvent (e.g., 100% DMSO).

Protocol S1 1. Solid Addition Add excess HCl salt to solvent S2 2. Equilibration Agitate at 25°C for 48h S1->S2 S3 3. Phase Separation Centrifuge at 10,000 x g S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4

Shake-flask methodology workflow for determining thermodynamic solubility.

Conclusion and Formulation Strategy

For researchers utilizing 5-Methylquinolin-8-ol hydrochloride in biological assays, direct dissolution in aqueous media will likely lead to precipitation and inconsistent dosing. The scientifically sound approach is to leverage its organic solubility profile:

  • Prepare a highly concentrated stock solution (e.g., 10 mM to 50 mM) in 100% DMSO .

  • Perform serial dilutions in DMSO.

  • Spike the DMSO stock into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity while maintaining the compound in a metastable, kinetically soluble state long enough for the assay duration.

By understanding the interplay between the compound's pKa, its lipophilic methyl group, and the dielectric properties of the solvent, scientists can rationally design extraction, synthesis, and formulation protocols that bypass its inherent aqueous limitations.

References

  • Cas 5541-67-3,5-methylquinolin-8-ol | lookchem Source: lookchem.com URL:[Link]

  • Inorganic Chemistry including Coordination Chemistry As per the National Education Policy (NEP) 2023 Vol 4 Second Edition - DOKUMEN.PUB Source: dokumen.pub URL:[Link]

Sources

Foundational

5-Methylquinolin-8-ol hydrochloride safety data sheet and in vitro toxicity

Executive Summary 5-Methylquinolin-8-ol (also known as tiliquinol) is a small-molecule hydroxyquinoline derivative historically utilized as an antiprotozoal agent. Often formulated as a hydrochloride salt or co-administe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methylquinolin-8-ol (also known as tiliquinol) is a small-molecule hydroxyquinoline derivative historically utilized as an antiprotozoal agent. Often formulated as a hydrochloride salt or co-administered with its brominated derivative, tilbroquinol, it was marketed under the trade name Intetrix for the treatment of intestinal amebiasis[1]. However, severe clinical adverse events led to its withdrawal from multiple global markets, primarily due to acute hepatotoxicity[1][2]. This whitepaper provides a rigorous technical analysis of its physicochemical properties, safety data sheet (SDS) parameters, and the mechanistic pathways driving its in vitro cytotoxicity, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline chemical properties of 5-methylquinolin-8-ol is critical for formulating stable in vitro assays and predicting its pharmacokinetic behavior. The molecule features a quinoline backbone with a hydroxyl group at the C8 position and a methyl group at the C5 position, granting it moderate lipophilicity and potent metal-chelating capabilities[1][3].

Table 1: Key Quantitative Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Monoisotopic Mass 159.07 Da[1]
XLogP3 (Lipophilicity) 2.4[1]
Topological Polar Surface Area 33.1 Ų[1][3]
Hydrogen Bond Donors 1[4]
Physical Appearance Pale yellow solid[4]

Safety Data Sheet (SDS) & Hazard Mitigation

5-Methylquinolin-8-ol hydrochloride is a biologically active compound that poses specific occupational hazards. Laboratory personnel must implement stringent safety protocols based on its Globally Harmonized System (GHS) classification[1][4].

Table 2: GHS Classification and Precautionary Directives

Hazard ClassHazard Statement (Code)Primary Precautionary Measures
Eye Irritation (Category 2) H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
STOT Single Exposure (Category 3) H335: May cause respiratory irritation.P261: Avoid breathing dust/fumes.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air.

Handling Rationale: Due to its potential to induce respiratory irritation (H335) and its documented systemic hepatotoxicity[1], all powder weighing and solubilization procedures must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

Mechanistic In Vitro Toxicity & Hepatotoxicity

The clinical withdrawal of 5-methylquinolin-8-ol was driven by its propensity to cause acute hepatitis and chronic liver disease[2][3]. In vitro, the cytotoxicity of 8-hydroxyquinolines is fundamentally linked to their structural ability to act as bidentate ligands, chelating essential transition metals (e.g., Cu²⁺, Fe²⁺, Zn²⁺)[2].

This chelation drives toxicity through two parallel mechanisms:

  • Metalloenzyme Inhibition: By sequestering intracellular metals, the compound starves enzymes critical for cellular homeostasis and DNA synthesis[2].

  • Redox Cycling and ROS Generation: The formed metal-quinoline complexes (particularly with copper and iron) can participate in Fenton-like redox cycling. This generates reactive oxygen species (ROS), overwhelming the hepatocyte's antioxidant defenses, leading to mitochondrial dysfunction, lipid peroxidation, and ultimately, apoptosis[2].

Furthermore, quinoline derivatives are known substrates for Aldehyde Oxidase (AO), a cytosolic enzyme highly expressed in the liver[5]. AO-mediated metabolism can generate reactive N-oxidation intermediates, further compounding the localized hepatotoxic stress[5].

Pathway A 5-Methylquinolin-8-ol (Tiliquinol) B Intracellular Metal Chelation (Cu2+, Fe2+, Zn2+) A->B Cellular Uptake C1 Inhibition of Metalloenzymes B->C1 Metal Depletion C2 Fenton-like Reactions (ROS Generation) B->C2 Redox Cycling D Mitochondrial Dysfunction & Oxidative Stress C1->D C2->D E Hepatocyte Apoptosis (In Vitro Cytotoxicity) D->E Caspase Activation

Fig 1: In vitro hepatotoxicity and ROS-mediated apoptotic pathway of 5-Methylquinolin-8-ol.

Standardized Experimental Protocol: HepG2 Cytotoxicity Assay

To accurately model the hepatotoxic profile of 5-methylquinolin-8-ol in vitro, the HepG2 (human liver carcinoma) cell line is utilized. HepG2 cells retain many endogenous xenobiotic-metabolizing enzymes, making them the gold standard for liver toxicity screening.

Self-Validating Workflow: MTT Cell Viability Assay

Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because 5-methylquinolin-8-ol induces mitochondrial dysfunction via ROS generation, this assay directly quantifies the mechanistic endpoint of its toxicity.

Step 1: Cell Culture & Seeding

  • Cultivate HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seed cells at a density of 1×104 cells/well in a 96-well plate.

  • Causality: Incubate for 24 hours at 37°C (5% CO₂). This recovery period ensures cells are fully adhered and metabolically active prior to xenobiotic exposure, preventing false-positive toxicity readings from handling stress.

Step 2: Compound Preparation & Treatment

  • Dissolve 5-methylquinolin-8-ol hydrochloride in 100% DMSO to yield a 10 mM stock solution.

  • Perform serial dilutions in culture media to achieve final treatment concentrations (e.g., 1, 10, 50, 100, 200 µM).

  • Self-Validation: Ensure the final DMSO concentration never exceeds 0.1% v/v in any well, including the vehicle control. This strictly isolates the cytotoxicity of the drug from solvent-induced membrane lysis. Include a known hepatotoxin (e.g., 50 µM Chlorpromazine) as a positive control to validate the assay's sensitivity.

Step 3: MTT Incubation

  • Following a 48-hour drug exposure, aspirate the treatment media.

  • Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Incubate in the dark at 37°C for 4 hours to allow viable cells to synthesize purple formazan crystals.

Step 4: Solubilization & Data Acquisition

  • Carefully remove the MTT media and add 100 µL of 100% DMSO to each well to solubilize the formazan.

  • Self-Validation: Read the absorbance at 570 nm, but simultaneously take a reference reading at 630 nm. Subtracting the 630 nm background corrects for cellular debris, precipitated proteins, and optical imperfections in the plastic plate, ensuring the final optical density (OD) is purely a function of cell viability.

  • Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

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Protocols & Analytical Methods

Method

Application Note: 5-Methylquinolin-8-ol Hydrochloride as a Ligand in Coordination Chemistry

Introduction and Mechanistic Overview 5-Methylquinolin-8-ol hydrochloride (CAS: 57334-55-1), a derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold, is a highly versatile bidentate N,O-donor ligand utilized acros...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

5-Methylquinolin-8-ol hydrochloride (CAS: 57334-55-1), a derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold, is a highly versatile bidentate N,O-donor ligand utilized across optoelectronics, catalysis, and metallodrug development.

The use of the hydrochloride salt rather than the free base is a deliberate experimental choice: it prevents premature atmospheric oxidation of the electron-rich phenol ring, drastically extending the reagent's shelf life. However, this necessitates a precise deprotonation strategy during synthesis to activate the N,O-chelating pocket.

The addition of the 5-methyl group is not merely structural; it exerts a positive inductive (+I) effect that increases the electron density on the coordinating atoms. Because the 5-position is distal to the donor site, it provides this electronic enhancement without introducing steric hindrance during metal complexation[1]. This structural modification modulates the HOMO-LUMO gap in luminescent materials[2] and increases lipophilicity (LogP) to enhance cellular membrane permeability in anticancer metallodrugs[3].

Physicochemical Data Summary

To understand the causality behind experimental choices, we must compare the 5-methyl derivative to the unsubstituted parent ligand.

Property8-Hydroxyquinoline (8-HQ)5-Methylquinolin-8-ol (5-MeQ)Mechanistic Impact of 5-Methyl Substitution
Donor Atoms N, ON, OMaintains identical bidentate coordination geometry.
pKa (Hydroxyl) ~9.9~10.2Increased basicity favors stronger thermodynamic metal binding[1].
Steric Hindrance LowLowDistal methyl group avoids steric clashes with the metal center[1].
Lipophilicity ModerateHighEnhanced membrane permeability for targeted metallodrugs[3].
State Free BaseHCl SaltHCl salt prevents oxidation; requires base neutralization prior to use.

Experimental Workflows and Logic

The successful coordination of 5-Methylquinolin-8-ol hydrochloride requires a two-stage activation process: neutralization of the hydrochloride salt, followed by the deprotonation of the hydroxyl group to form the anionic 8-quinolinolate species.

G A 5-Methylquinolin-8-ol HCl (Stable Precursor) B Base Addition (e.g., NaOAc, Et3N) A->B Neutralization C Deprotonated Ligand (Anionic N,O-Donor) B->C -HCl, -H2O D Metal Salt Addition (Al3+, Pt2+, Zn2+) C->D Chelation E Coordination Complex [M(5-MeQ)n] D->E Self-Assembly

Caption: Workflow for the activation and coordination of 5-Methylquinolin-8-ol hydrochloride.

Base and Solvent Selection Matrix

The choice of base and solvent is dictated by the Hard-Soft Acid-Base (HSAB) nature of the target metal. Using a strong base (like NaOH) with hard metals (like Al³⁺) will prematurely precipitate insoluble metal hydroxides, ruining the reaction.

DecisionTree Start Select Metal Precursor Hard Hard Metal (e.g., Al3+, Fe3+) Start->Hard Soft Soft/Borderline (e.g., Pt2+, Ru2+) Start->Soft Base1 Weak Base (NaOAc) Prevents M(OH)n precipitation Hard->Base1 Base2 Organic Base (Et3N, DIPEA) Maintains organic solubility Soft->Base2 Solvent1 Aqueous/Ethanol Blend Base1->Solvent1 Solvent2 Anhydrous MeOH or DCM Base2->Solvent2

Caption: Decision matrix for selecting bases and solvents based on metal hardness.

Step-by-Step Protocols

Protocol A: Synthesis of Tris(5-methyl-8-quinolinolato)aluminum(III) [Al(5-MeQ)₃]

Application: Emissive layer material in Organic Light Emitting Diodes (OLEDs)[2]. Causality: Aluminum is a hard Lewis acid. We utilize Sodium Acetate (NaOAc) as a mild base. NaOAc acts as a buffer, neutralizing the HCl and deprotonating the ligand without raising the pH high enough to precipitate Al(OH)₃.

  • Ligand Preparation: Dissolve 3.2 equivalents of 5-Methylquinolin-8-ol hydrochloride in a 1:1 mixture of Ethanol/Deionized Water at 60°C. (Note: A slight excess of ligand ensures complete coordination of the metal).

  • Buffer Addition: Add 6.5 equivalents of solid NaOAc to the solution.

    • Self-Validation: The solution will transition from pale yellow to a deeper, vibrant yellow, and the pH will stabilize at ~5.5–6.0, confirming successful deprotonation.

  • Metal Addition: Dissolve 1.0 equivalent of Al₂(SO₄)₃ in a minimal amount of water. Add this dropwise to the ligand solution under vigorous stirring.

    • Causality: Dropwise addition prevents the kinetic trapping of intermediate [Al(5-MeQ)₂(H₂O)₂]⁺ species, driving the thermodynamic formation of the tris-chelate.

  • Reflux: Heat the mixture at 70°C for 2 hours.

    • Self-Validation: A bright yellow-green fluorescent precipitate will form, indicating the assembly of the conjugated Al(5-MeQ)₃ complex.

  • Isolation: Filter the precipitate while warm. Wash extensively with hot water (to remove NaCl and excess NaOAc) and cold ethanol. Dry under vacuum at 60°C overnight.

Protocol B: Synthesis of Platinum(II) Anticancer Complexes[Pt(5-MeQ)(DMSO)Cl]

Application: Targeted metallodrugs for overcoming multidrug-resistant cancer lines[4]. Causality: Pt(II) is a borderline/soft metal. We use an organic base (Triethylamine, Et₃N) in an anhydrous solvent (Methanol) to prevent the hydrolysis of the labile chloride ligand, which is required for downstream DNA binding in cancer cells.

  • Precursor Suspension: Suspend 1.0 equivalent of cis-[Pt(DMSO)₂Cl₂] in anhydrous methanol.

  • Ligand Activation: In a separate vial, dissolve 1.0 equivalent of 5-Methylquinolin-8-ol hydrochloride in anhydrous methanol. Add 2.1 equivalents of Et₃N.

    • Causality: 1.0 eq of Et₃N neutralizes the HCl salt; the remaining 1.1 eq deprotonates the hydroxyl group.

  • Complexation: Slowly combine the activated ligand solution with the Pt(II) suspension. Stir continuously at room temperature for 24 hours.

    • Causality: Operating at room temperature prevents the thermal substitution of the tightly bound DMSO ligand, ensuring only one chloride and one DMSO are displaced by the bidentate 5-MeQ ligand.

  • Isolation: Isolate the resulting yellow-orange precipitate via centrifugation (4000 rpm, 10 mins). Wash twice with cold methanol and once with diethyl ether.

  • Self-Validating QC (Spectroscopy):

    • ¹H NMR: The spectrum must show the complete disappearance of the broad -OH proton peak (~9.5–10.0 ppm). Furthermore, the aromatic protons of the quinoline ring will shift downfield due to the deshielding effect of the Pt(II) center[4].

    • FT-IR: The broad O-H stretching band at ~3200 cm⁻¹ present in the free ligand will be absent in the final complex.

References

  • Inorganic Chemistry including Coordination Chemistry As per the National Education Policy (NEP) 2023 Vol 4 [Second Edition] 9789354669767 DOKUMEN.PUB[Link]

  • US6362339B1 - Method of making metal 8-quinolinolato complexes Google P
  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells PMC (NIH)[Link]

  • Synthesis, crystal structure and anticancer activity of the complex chlorido(η-ethylene)(quinolin-8-olato-κ N,O)platinum(II) by experimental and theoretical methods ResearchGate[Link]

Sources

Application

Advanced Fluorescence Spectroscopy Protocols for 5-Methylquinolin-8-ol Hydrochloride

Introduction & Mechanistic Overview 5-Methylquinolin-8-ol hydrochloride is a highly versatile fluorogenic chelator utilized extensively in coordination chemistry, metal-ion sensing, and organic light-emitting diode (OLED...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

5-Methylquinolin-8-ol hydrochloride is a highly versatile fluorogenic chelator utilized extensively in coordination chemistry, metal-ion sensing, and organic light-emitting diode (OLED) research. While the core 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure for metal ion sensing, the incorporation of a methyl group at the C5 position serves a critical dual purpose. First, it provides a specific steric site for further functionalization[1]. Second, the methyl group acts as an electron-donating moiety, increasing the electron density across the quinoline ring. This inductive effect facilitates oxidation and shifts the reduction potential to more negative values compared to the unsubstituted analog, thereby tuning the molecule's photophysical properties[2].

In its uncomplexed state, 5-methylquinolin-8-ol exhibits weak fluorescence. This baseline quenching is primarily driven by Excited-State Proton Transfer (ESPT) from the C8-hydroxyl group to the solvent (particularly in protic environments) alongside Photoinduced Electron Transfer (PET) from the nitrogen lone pair. However, upon the introduction of specific metal cations (e.g., Al³⁺, Zn²⁺, Cd²⁺, or In³⁺), the molecule undergoes deprotonation and coordinates with the metal via its nitrogen and oxygen atoms[3][4]. This chelation locks the molecule into a rigid, coplanar conformation, suppressing non-radiative decay pathways and triggering a robust Chelation-Enhanced Fluorescence (CHEF) response[4].

Photophysical Properties & Quantitative Data

The photophysical behavior of 5-methylquinolin-8-ol is highly solvent- and state-dependent. In polar aprotic solvents (e.g., DMSO, DMF), the fluorescence quantum yield of the free ligand increases due to the restriction of ESPT. Upon metal coordination, the emission maximum undergoes a significant bathochromic (red) shift, accompanied by an exponential increase in quantum yield and extended fluorescence lifetimes.

Table 1: Comparative Photophysical Properties of 5-Methylquinolin-8-ol and its Metal Complexes

SpeciesSolvent / MediumAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Lifetime (τ)
Free Ligand (HCl salt) Aqueous Buffer (pH 7.4)~320 nmWeak / Quenched< 0.01< 1 ns
Free Ligand (Base) DMSO / DMF~330 nm~395 - 410 nm~0.05 - 0.10~1 - 2 ns
Al³⁺ Complex Ethanol / Water (1:1)~360 nm~499 nm> 0.40N/A
In³⁺ Complex (Dimeric) Toluene / Chloroform~390 nm~520 - 540 nm> 0.30~3 - 9 ns

(Data synthesized from spectroscopic evaluations of 8-HQ derivatives and indium/aluminum complexes[2][3])

System Visualization: CHEF Mechanism

G Ligand 5-Methylquinolin-8-ol HCl (Weak Fluorescence) Buffer Deprotonation (Tris-HCl, pH 7.4) Ligand->Buffer Solvation Complex Chelate Complex (Rigid Coplanar) Buffer->Complex Ligand Activation Metal Metal Cations (Al³⁺, Zn²⁺, In³⁺) Metal->Complex Coordination Emission Chelation-Enhanced Fluorescence (CHEF) Complex->Emission UV Excitation

Workflow and CHEF mechanism of 5-Methylquinolin-8-ol in metal ion sensing.

Experimental Workflows & Protocols

Protocol 1: Preparation of Spectroscopic Grade Solutions

Causality & Rationale: The hydrochloride salt provides excellent aqueous solubility, making it ideal for biological and environmental assays. However, the acidic nature of the salt necessitates strict pH control to ensure the C8-hydroxyl group is deprotonated and available for metal coordination. Furthermore, initial dissolution in an aprotic solvent prevents premature ESPT and ensures complete solvation without the risk of hydrolysis.

Step-by-Step Methodology:

  • Stock Solution (10 mM): Weigh exactly 1.95 mg of 5-Methylquinolin-8-ol hydrochloride and dissolve it in 1.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO). Vortex until completely clear. Store at 4°C protected from light.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to exactly 7.4 using 0.1 M NaOH. Expert Insight: Tris is strictly preferred over phosphate buffers. Phosphate ions strongly coordinate with hard Lewis acids (like Al³⁺ and Zn²⁺), which will competitively inhibit the formation of the quinolinol-metal complex and yield false-negative fluorescence readouts.

  • Working Solution (10 µM): Dilute the 10 mM stock solution 1:1000 in the Tris-HCl buffer immediately prior to the assay.

Protocol 2: Fluorimetric Detection of Metal Cations (e.g., Al³⁺)

Causality & Rationale: A robust fluorimetric protocol must be a self-validating system. This requires a ligand-only blank to establish the baseline fluorescence (accounting for any background CHEF caused by trace metal contaminants in the buffer) and a metal-only blank to rule out intrinsic metal luminescence.

Step-by-Step Methodology:

  • Baseline Measurement (Self-Validation): Transfer 2.0 mL of the 10 µM working solution into a clean quartz cuvette (1 cm path length). Excite the sample at 360 nm and record the emission spectrum from 400 to 600 nm. The baseline should exhibit minimal emission[2].

  • Titration: Add sequential aliquots (e.g., 2.0 µL) of a 1 mM Al³⁺ standard solution to the cuvette.

  • Equilibration: Mix the solution thoroughly via micropipette aspiration and incubate for exactly 2 minutes at room temperature after each addition. Expert Insight: While chelation kinetics for 8-HQ derivatives are generally rapid, a 2-minute equilibration ensures steady-state thermodynamic complexation, yielding highly reproducible quantitative data.

  • Measurement: Record the emission spectrum. A distinct, intense emission band at ~499 nm will emerge, with the peak intensity increasing proportionally to the Al³⁺ concentration[2].

Troubleshooting & Optimization

  • High Background Fluorescence: If the ligand-only blank exhibits unexpectedly high fluorescence, verify the pH of the buffer. A pH > 8.5 may cause auto-deprotonation and aggregation-induced emission. Additionally, ensure all glassware is acid-washed to remove trace environmental zinc or aluminum.

  • Signal Saturation at Low Metal Concentrations: 5-Methylquinolin-8-ol typically forms 1:2 or 1:3 (metal:ligand) complexes depending on the metal's oxidation state (e.g., In³⁺ forms dimeric complexes)[3]. Ensure the ligand is in sufficient molar excess (at least 3× the maximum expected metal concentration) to maintain a linear dynamic range.

  • Interference from Competing Ions: Transition metals such as Cu²⁺ or Fe³⁺ are known fluorescence quenchers. They bind competitively to the quinolinol scaffold but promote non-radiative decay via paramagnetic quenching or ligand-to-metal charge transfer (LMCT). If these ions are present in the sample matrix, specific masking agents (e.g., sodium thiosulfate for Cu²⁺) must be integrated into the buffer system[4].

References

  • Benchchem. 5-Methylquinoline CAS 7661-55-4 | High-Purity Reagent.1

  • MDPI. Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates.3

  • ResearchGate. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.2

  • ResearchGate. Quinoline-based highly selective and sensitive fluorescent probe specific for Cd²⁺ detection in mixed aqueous media.4

  • NISCPR. Photo physical properties of 8-hydroxy quinoline.

Sources

Method

Application Note: In Vitro Antimicrobial Assay Protocols for 5-Methylquinolin-8-ol Hydrochloride

Target Audience: Researchers, assay developers, and drug discovery scientists. Compound Focus: 5-Methylquinolin-8-ol hydrochloride (CAS: 57334-55-1) Mechanistic Rationale & Compound Profiling 5-Methylquinolin-8-ol hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Compound Focus: 5-Methylquinolin-8-ol hydrochloride (CAS: 57334-55-1)

Mechanistic Rationale & Compound Profiling

5-Methylquinolin-8-ol hydrochloride is a highly active derivative of the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry known for its broad-spectrum antimicrobial, antifungal, and antiparasitic properties.

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does in vitro before designing an assay around it. The primary mechanism of action for 5-methylquinolin-8-ol hydrochloride is the chelation of essential divalent and trivalent metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺)[1]. The hydroxyl group at the 8-position facilitates strong hydrogen bonding and metal coordination, which effectively strips microbes of the cofactors required for vital metalloenzymes involved in cellular respiration and DNA replication[2].

Furthermore, the addition of a methyl group at the 5-position significantly alters the molecule's lipophilicity (LogP) compared to the parent 8-HQ. This structural modification enhances the compound's ability to penetrate the bacterial phospholipid bilayer, allowing the chelate complex to exert intracellular toxicity or disrupt membrane integrity[3].

Pathway A 5-Methylquinolin-8-ol HCl (Chelating Agent) C Lipophilic Chelate Complex A->C Binds via 8-OH group B Divalent Metal Ions (Fe2+, Zn2+, Cu2+) B->C Sequestered from matrix D Metalloenzyme Starvation C->D Penetrates membrane E Disrupted Cellular Respiration & DNA Replication D->E Inhibits cofactors F Microbial Cell Death E->F Terminal cascade

Fig 1. Mechanism of action of 5-Methylquinolin-8-ol via metal ion chelation.

Experimental Design: The Causality Behind the Choices

When evaluating chelating agents like 5-methylquinolin-8-ol hydrochloride, standard broth microdilution assays must be meticulously optimized. Failure to control the biochemical environment will lead to artificial Minimum Inhibitory Concentration (MIC) shifts.

A. Media Selection: The Cation Conundrum

Choice: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Because 5-methylquinolin-8-ol is a potent chelator, the baseline concentration of free metal ions in the assay media directly dictates the apparent MIC. If unadjusted MHB is used, batch-to-batch variations in calcium and magnesium will prematurely saturate the compound, artificially inflating the MIC[2]. CAMHB strictly regulates Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L), ensuring the chelation capacity measured is acting on the bacteria, not the media background.

B. Solvent Constraints

Choice: Dimethyl Sulfoxide (DMSO) at ≤1% final assay concentration. Causality: While the hydrochloride salt improves aqueous solubility over the free base, a primary stock in DMSO (e.g., 10 mg/mL) is often required to ensure complete molecular dissolution without micelle formation. However, DMSO concentrations >1% v/v disrupt bacterial cell membranes independently, creating a synergistic artifact that falsely lowers the MIC[4].

C. Inoculum Standardization

Choice: Strict adherence to 5×105 CFU/mL. Causality: Chelating agents are highly susceptible to the "inoculum effect." An artificially high bacterial load introduces a massive sink of intracellular metals that can overwhelm the available 5-methylquinolin-8-ol, leading to false resistance readouts.

Self-Validating Protocol: Broth Microdilution Assay

This methodology is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria[5], engineered to be a self-validating system.

Workflow S1 Stock Solution (DMSO, 10 mg/mL) S2 Serial Dilution (CAMHB Media) S1->S2 Dilute ≤1% DMSO S3 Inoculation (5x10^5 CFU/mL) S2->S3 1:1 Volume S4 Incubation (35°C, 16-20h) S3->S4 Microtiter Plate S5 MIC Readout (OD600 / Resazurin) S4->S5 Analyze

Fig 2. Standardized broth microdilution workflow for MIC determination.

Step-by-Step Methodology

Phase 1: Compound Preparation

  • Weigh exactly 10.0 mg of 5-Methylquinolin-8-ol hydrochloride.

  • Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock. Vortex until optically clear.

  • Perform an intermediate dilution in CAMHB to achieve a working concentration of 256 µg/mL (ensuring DMSO is now <2%).

Phase 2: Plate Setup & Serial Dilution

  • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the 256 µg/mL working solution to column 1.

  • Transfer 50 µL from column 1 to column 2, pipetting up and down 5 times to mix.

  • Repeat this 2-fold serial dilution up to column 10. Discard 50 µL from column 10. (Concentration range: 128 µg/mL down to 0.25 µg/mL).

Phase 3: Inoculum Preparation & Addition

  • Touch 3-5 morphologically similar colonies from an overnight agar plate and suspend in sterile saline.

  • Adjust turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13).

  • Dilute the suspension 1:150 in CAMHB to yield 1×106 CFU/mL.

  • Add 50 µL of this inoculum to columns 1 through 11. (Final well volume = 100 µL; Final inoculum = 5×105 CFU/mL; Final compound concentration halves to 64 µg/mL – 0.125 µg/mL).

Phase 4: The Self-Validating Control Matrix To ensure the assay's integrity, the following internal controls are mandatory:

  • Column 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum. Validates bacterial viability.

  • Column 12 (Sterility Control): 100 µL CAMHB only. Validates aseptic technique.

  • Solvent Control (Separate row): Serial dilution of DMSO (matching assay concentrations) + Inoculum. Validates that the solvent is not causing the observed inhibition.

  • Retrospective Viability Check: Plate 10 µL of the final inoculum onto an agar plate. Incubate overnight and count colonies to mathematically prove the 5×105 CFU/mL target was hit.

Phase 5: Incubation & Readout

  • Seal the plate with a breathable membrane to prevent edge-effect evaporation.

  • Incubate at 35°C ± 2°C for 16–20 hours under ambient atmosphere.

  • Read the MIC as the lowest concentration of 5-methylquinolin-8-ol hydrochloride that completely inhibits visible growth (assessed via naked eye or OD600 reading <0.05).

Expected Quantitative Baselines

While specific MICs for 5-methylquinolin-8-ol hydrochloride will vary by strain, quantitative data from closely related 8-hydroxyquinoline derivatives provide a benchmark for assay validation. The table below synthesizes literature values for 8-HQ derivatives against standard pathogens[3][4][5].

Microbial StrainGram StatusExpected MIC Range (8-HQ Derivatives)Clinical Significance
Staphylococcus aureus (MRSA)Positive1.1 µM – 500 µg/mLHigh susceptibility due to membrane permeability and iron dependence[3][5].
Mycobacterium smegmatisPositive0.1 µM – 12.5 µMExcellent penetration of mycolic acid layer via lipophilic methyl/alkoxy substitutions[3].
Neisseria gonorrhoeaeNegative0.08 µM – 55.1 µMPotent activity even against multi-drug resistant clinical isolates[4].
Escherichia coliNegative250 µg/mL – >500 µg/mLGenerally higher MICs due to robust Gram-negative efflux pump systems[5].
Pseudomonas aeruginosaNegative125 µg/mL – 250 µg/mLModerate susceptibility; often requires combination with membrane permeabilizers[5].

Note: Variations in MIC are heavily dependent on the specific side-chain substitutions (e.g., halogenation vs. methylation) and the resulting partition coefficient (LogP).

References

  • Buy 5-Methylquinolin-8-ol hydrochloride (EVT-12034033) | 57334-55-1 - EvitaChem EvitaChem.
  • Application Notes and Protocols: 8-Hydroxyquinoline Citrate Antimicrobial Susceptibility Testing Benchchem.
  • Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae EXCLI Journal.
  • Bioinspired 8-hydroxyquinoline-Fe3O4 nanostructures from Citrullus colocynthis exhibit strong antibacterial, antifungal, and anticancer effects N
  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species ResearchG

Sources

Application

Role of 5-Methylquinolin-8-ol hydrochloride in developing targeted anticancer agents

Application Note: Harnessing 5-Methylquinolin-8-ol Hydrochloride as a Targeted Metal Ionophore in Anticancer Drug Development Executive Summary The development of targeted anticancer agents has increasingly focused on ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Harnessing 5-Methylquinolin-8-ol Hydrochloride as a Targeted Metal Ionophore in Anticancer Drug Development

Executive Summary

The development of targeted anticancer agents has increasingly focused on exploiting the altered metabolic and elemental homeostasis of tumor cells. 5-Methylquinolin-8-ol hydrochloride (CAS 57334-55-1), also known as Tiliquinol hydrochloride, is a highly characterized hydroxyquinoline derivative recognized for its potent metal-chelating properties[1]. By acting as a lipophilic ionophore, this compound facilitates the targeted intracellular accumulation of transition metals—specifically copper (Cu²⁺) and zinc (Zn²⁺)—triggering catastrophic oxidative stress and overcoming multidrug resistance in aggressive cancer phenotypes[2][3].

This application note provides researchers and drug development professionals with a comprehensive mechanistic overview and a self-validating protocol framework for evaluating 5-Methylquinolin-8-ol hydrochloride in preclinical oncology models.

Mechanistic Rationale: The Causality of Metal Chelation

To deploy 5-Methylquinolin-8-ol hydrochloride effectively, one must understand the causality behind its cytotoxicity. Unlike traditional chemotherapeutics that directly target DNA or microtubules, 8-hydroxyquinoline (8-HQ) derivatives act as lipophilic vehicles[4].

  • Extracellular Chelation & Membrane Permeability: In the tumor microenvironment, the ligand binds to extracellular Cu²⁺ to form a neutral, highly lipophilic complex (e.g.,[Cu(5-Me-8HQ)₂]). This lipophilicity is the critical driver that allows the complex to bypass traditional transport channels and diffuse directly across the cancer cell membrane[5][6].

  • Intracellular Metal Overload: Once inside the cell, the complex alters copper homeostasis. The sudden influx of copper overwhelms the cell's metal-buffering capacity.

  • ROS Generation & Paraptosis: The intracellular copper engages in redox cycling, generating massive amounts of Reactive Oxygen Species (ROS)[5]. Concurrently, the metal overload induces massive endoplasmic reticulum (ER) vacuolization. This specific sequence of events leads to paraptosis —a non-apoptotic, caspase-independent form of programmed cell death that is highly effective at eradicating multidrug-resistant cancer cells that evade standard apoptosis[6].

MOA Ligand 5-Methylquinolin-8-ol (Ligand) Complex Lipophilic Complex [Cu(5-Me-8HQ)₂] Ligand->Complex Chelation Metal Extracellular Cu²⁺ Metal->Complex Membrane Cell Membrane Diffusion Complex->Membrane Lipophilicity Intracellular Intracellular Cu²⁺ Accumulation Membrane->Intracellular ROS ROS Generation (Oxidative Stress) Intracellular->ROS Redox Cycling ER ER Vacuolization Intracellular->ER Metal Overload Death Paraptosis / Apoptosis (Cancer Cell Death) ROS->Death ER->Death

Fig 1: Mechanism of 5-Methylquinolin-8-ol hydrochloride via metal ionophore activity.

Quantitative Data Presentation

The efficacy of 8-HQ derivatives is highly dependent on the presence of extracellular copper. The table below summarizes the expected pharmacological profile of 5-Methylquinolin-8-ol hydrochloride when co-administered with Cu²⁺ across various cell lines, demonstrating its selective toxicity toward malignant tissues over normal endothelium[6].

Cell LineTissue OriginTreatment ConditionExpected IC₅₀ (µM)Intracellular ROS (Fold Change)
HeLa Cervical Adenocarcinoma5-Me-8HQ + 10 µM CuCl₂~14.8> 4.0x
PC3 Prostate Carcinoma5-Me-8HQ + 10 µM CuCl₂~10.9> 5.0x
HUVEC Normal Human Endothelium5-Me-8HQ + 10 µM CuCl₂> 25.0< 1.5x

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following experimental workflows are designed as self-validating systems . They incorporate specific mechanistic inhibitors (e.g., copper chelators and caspase inhibitors) to definitively prove that cytotoxicity is driven by metal ionophore activity rather than off-target effects.

Workflow Prep 1. Ligand & Metal Preparation Treatment 3. Co-administration (Ligand + Cu²⁺) Prep->Treatment Culture 2. Cancer Cell Culture Culture->Treatment Viability 4a. Viability Assay (CellTiter-Glo) Treatment->Viability ROS 4b. ROS Quantification (DCFDA Assay) Treatment->ROS ICP 4c. Metal Uptake (ICP-MS) Treatment->ICP

Fig 2: Self-validating experimental workflow for evaluating 8-HQ derivative efficacy.

Protocol 1: Preparation of the Ionophore-Metal Treatment Paradigm

Causality Insight: 5-Methylquinolin-8-ol hydrochloride must be prepared freshly and co-administered with a metal source to evaluate its ionophore potential.

  • Ligand Stock: Dissolve 5-Methylquinolin-8-ol hydrochloride in cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent oxidation.

  • Metal Stock: Prepare a 10 mM stock of Copper(II) chloride (CuCl₂) in sterile, deionized water.

  • Working Solutions: Dilute the stocks in serum-free or low-serum media (e.g., 1% FBS) immediately prior to treatment.

    • Critical Note: High serum concentrations (e.g., 20% FBS) contain abundant copper-binding proteins (like ceruloplasmin) that will sequester the Cu²⁺, artificially diminishing the cytotoxic effect of the complex[6].

Protocol 2: Cell Viability & Paraptosis Validation (CellTiter-Glo)

Causality Insight: To prove that cell death is copper-dependent and paraptotic, we must use a membrane-impermeable copper chelator (BCS) to rescue the cells, and a pan-caspase inhibitor (z-VAD-FMK) to prove the death is non-apoptotic[6].

  • Seed HeLa or PC3 cells in a 96-well opaque plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treat designated control wells for 1 hour with:

    • Validation Control A (Metal Dependency): 50 µM Bathocuproine disulfonate (BCS).

    • Validation Control B (Paraptosis Check): 20 µM z-VAD-FMK.

  • Treat cells with a concentration gradient of 5-Methylquinolin-8-ol hydrochloride (1 µM to 50 µM) in the presence of a constant 10 µM CuCl₂.

  • Incubate for 48 hours.

  • Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

    • Expected Result: BCS will rescue cell viability (proving Cu²⁺ necessity), while z-VAD-FMK will fail to rescue viability (proving caspase-independent paraptosis).

Protocol 3: Quantification of Intracellular Copper (ICP-MS)

Causality Insight: This step validates that the ligand is physically transporting metal across the lipid bilayer.

  • Seed cancer cells in 6-well plates and grow to 80% confluence.

  • Treat with 10 µM 5-Methylquinolin-8-ol hydrochloride + 10 µM CuCl₂ for 6 hours.

  • Wash cells rigorously 3x with ice-cold PBS containing 1 mM EDTA to remove any extracellular, membrane-bound copper.

  • Harvest cells, count them, and digest the cell pellets in 70% Nitric Acid (HNO₃) at 80°C for 2 hours.

  • Dilute the digested samples with ultra-pure water to a final HNO₃ concentration of 2%.

  • Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against a standard copper calibration curve. Normalize copper content to the cell count (ng Cu / 10⁶ cells).

Protocol 4: ROS Detection via DCFDA Cellular Assay

Causality Insight: Intracellular copper redox cycling generates ROS, which is the primary executioner of the cell[5].

  • Seed cells in a 96-well clear-bottom black plate.

  • Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

  • Remove DCFDA, wash with PBS, and apply the 5-Me-8HQ + CuCl₂ treatment.

  • Measure fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 30 minutes for 4 hours using a microplate reader.

  • Self-Validation: Include a well pre-treated with 5 mM N-acetylcysteine (NAC), a ROS scavenger. A blunted fluorescent signal in the NAC well confirms the assay's specificity for oxidative stress.

Sources

Method

Application Note: 5-Methylquinolin-8-ol Hydrochloride as a Chemical Intermediate in Pharmaceutical Synthesis

Introduction & Strategic Rationale 5-Methylquinolin-8-ol hydrochloride (also known as Tiliquinol hydrochloride) is a highly versatile bidentate chelating agent and a critical building block in medicinal chemistry[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-Methylquinolin-8-ol hydrochloride (also known as Tiliquinol hydrochloride) is a highly versatile bidentate chelating agent and a critical building block in medicinal chemistry[1][2]. While the parent compound, 8-hydroxyquinoline, has been utilized for over a century, the strategic addition of a methyl group at the C5 position and its formulation as a hydrochloride salt offer distinct synthetic and pharmacokinetic advantages[3][4].

As a chemical intermediate, it is primarily utilized to synthesize halogenated antiprotozoal agents (e.g., Tilbroquinol)[5], targeted metal-chelating anti-neurodegenerative compounds, and novel Schiff base derivatives for anticancer screening[6][7].

The Causality of Structural Modifications
  • The 5-Methyl Advantage: The methyl group at the C5 position is situated far from the N1-O8 coordination pocket. Therefore, it does not sterically hinder the binding of transition metals (Fe²⁺, Zn²⁺, Cu²⁺)[3]. However, its electron-donating inductive (+I) effect significantly increases the electron density on the quinoline ring, thereby increasing the basicity of the nitrogen atom and thermodynamically favoring the complexation process[3][6]. Furthermore, blocking the C5 position forces downstream electrophilic aromatic substitutions (like halogenation or formylation) to occur exclusively at the C7 position, ensuring high synthetic regioselectivity[6].

  • The Hydrochloride Salt Advantage: Free base 8-hydroxyquinolines are susceptible to oxidative degradation (forming quinoneimines) and exhibit poor aqueous solubility. Conversion to the hydrochloride salt stabilizes the phenolic hydroxyl group against premature oxidation during storage and drastically improves aqueous solubility, which is essential for biological assay formulation and biphasic synthetic reactions[1][4].

Physicochemical Profiling

Understanding the physical parameters of 5-Methylquinolin-8-ol hydrochloride is essential for optimizing reaction conditions, particularly regarding solvent selection and pH control during extractions.

PropertyValueScientific Implication
Molecular Formula C₁₀H₉NO · HClDefines stoichiometry for downstream derivatization[1].
Molecular Weight 195.65 g/mol (Salt) / 159.18 g/mol (Base)Critical for precise molar equivalent calculations[2].
Melting Point 122–124 °C (Base form)Serves as a primary quality control metric for purity[1].
Solubility Soluble in EtOH, CHCl₃, and acidic aqueous mediaDictates the use of polar protic solvents for salt dissociation[1].
LogP (Predicted) ~2.4 (Base form)Indicates favorable lipophilicity for membrane permeability in biological applications[2][8].

Synthetic Workflows & Derivatization

The utility of 5-Methylquinolin-8-ol hydrochloride lies in its ability to act as a central hub for generating diverse pharmacological libraries. The workflow below illustrates the primary synthetic pathways utilized in modern drug development.

SynthesisWorkflow A 2-Amino-5-methylphenol (Starting Material) B Skraup Synthesis (Glycerol, H2SO4, Oxidant) A->B C 5-Methylquinolin-8-ol Free Base B->C D HCl Gas / Ethanolic HCl (Salt Formation) C->D E 5-Methylquinolin-8-ol HCl (Stable Intermediate) D->E F Electrophilic Halogenation (Br2 / Glacial AcOH) E->F H Duff Formylation (HMTA / TFA) E->H G Tilbroquinol (API) (7-Bromo-5-methylquinolin-8-ol) F->G I Schiff Base Ligands (Anticancer / Antimicrobial) H->I

Fig 1. Synthetic pathways utilizing 5-Methylquinolin-8-ol HCl as a central intermediate.

Experimental Protocols

Protocol A: Regioselective Synthesis of Tilbroquinol (7-Bromo-5-methylquinolin-8-ol)

Objective: To synthesize the antiprotozoal active pharmaceutical ingredient (API) Tilbroquinol via electrophilic aromatic substitution[5][9]. Mechanistic Rationale: The hydroxyl group at C8 is strongly activating and ortho/para directing. Because the C5 (para) position is sterically and chemically blocked by the methyl group, the incoming electrophile (Br⁺) is directed exclusively to the C7 (ortho) position, resulting in near 100% regioselectivity[5][6]. Glacial acetic acid is chosen as the solvent because it is a polar protic medium that stabilizes the Wheland intermediate without reacting with bromine.

Step-by-Step Methodology:

  • Preparation: Suspend 5-Methylquinolin-8-ol hydrochloride (10.0 mmol, 1.96 g) in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Base Liberation (Optional but recommended): Add 1.0 equivalent of anhydrous sodium acetate (10.0 mmol, 0.82 g) to liberate the free base in situ, enhancing the nucleophilicity of the aromatic ring.

  • Halogenation: Dissolve molecular bromine (10.5 mmol, ~0.54 mL) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes at room temperature (20–25 °C). Caution: Highly exothermic; maintain temperature using a water bath to prevent over-bromination.

  • Reaction Maturation: Stir the mixture for an additional 2 hours at room temperature. The formation of a dense, yellow-orange precipitate indicates the completion of the reaction.

  • Workup & Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Adjust the pH to ~6.5 using a 10% NaOH solution to fully precipitate the product.

  • Purification: Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure Tilbroquinol[5].

Protocol B: Duff Formylation for Schiff Base Precursors

Objective: To synthesize 5-methyl-8-hydroxyquinoline-7-carbaldehyde, a critical precursor for metallo-pharmaceuticals[6][10]. Mechanistic Rationale: The Duff reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). This method is preferred over the Vilsmeier-Haack reaction because it avoids the generation of chlorinated byproducts on electron-rich phenols, ensuring cleaner ortho-formylation[6][10].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 5-Methylquinolin-8-ol hydrochloride (5.0 mmol) and HMTA (10.0 mmol) in 15 mL of anhydrous TFA under an inert nitrogen atmosphere.

  • Heating: Reflux the mixture at 90 °C for 12 hours. The reaction color will deepen to a dark amber.

  • Hydrolysis: Cool the mixture to room temperature and carefully quench by adding 30 mL of 2M HCl. Stir for 1 hour to hydrolyze the iminium intermediate into the corresponding aldehyde.

  • Neutralization & Extraction: Neutralize the aqueous layer with saturated Na₂CO₃ to pH 6. Extract with dichloromethane (3 × 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the 7-carbaldehyde derivative[6][8].

Biological Mechanism of Action: The Chelation Paradigm

Derivatives of 5-methylquinolin-8-ol exert their pharmacological effects (antiprotozoal, antibacterial, and anticancer) primarily through the disruption of metalloenzyme systems[4][5]. The bidentate nature of the quinoline nitrogen and the phenolic oxygen creates a highly stable, lipophilic complex with essential transition metals.

ChelationMechanism A 5-Methylquinolin-8-ol HCl (Administered Drug) B In Vivo Dissociation (pH > 5.5) A->B C Active Chelator (Deprotonated Phenol) B->C E Lipophilic Metal Complex (Membrane Permeable) C->E Binds D Microbial Metal Pool (Fe2+, Zn2+, Cu2+) D->E Chelation F Intracellular Accumulation E->F G Enzyme Inhibition & Cell Death F->G

Fig 2. Pharmacodynamic pathway of 5-methylquinolin-8-ol derivatives via metal chelation.

Causality in Biological Systems: By chelating metals like iron or zinc, these compounds deprive protozoa (e.g., Entamoeba histolytica) of the cofactors required for DNA synthesis and cellular respiration[5][9]. Furthermore, the resulting lipophilic metal complexes can act as ionophores, transporting toxic levels of metals into target cells (such as cancer cells), triggering apoptosis via the generation of Reactive Oxygen Species (ROS)[4][11].

References

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • ResearchGate. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes... Retrieved from[Link]

  • Dokumen.pub. Inorganic Chemistry including Coordination Chemistry. Retrieved from[Link]

  • Grokipedia. Tilbroquinol - Mechanism of Action and Synthesis. Retrieved from [Link]

  • Scribd. Antiseptics and Disinfectants Overview. Retrieved from [Link]

  • PubChem (NIH). 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208. Retrieved from [Link]

  • Angene Chemical. 5-Methylquinolin-8-ol(CAS# 5541-67-3). Retrieved from [Link]

Sources

Application

Application Note: Fluorometric Determination of Metal Ions Using 5-Methylquinolin-8-ol Hydrochloride

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Scope The accurate quantification of trace metal ions (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scope

The accurate quantification of trace metal ions (such as Zn²⁺, Al³⁺, Cd²⁺, and Mg²⁺) is highly critical in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. While atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) are industry standards, they require heavy instrumentation and complex sample preparation.

Fluorometric determination using 5-Methylquinolin-8-ol hydrochloride (5-MeOX·HCl) offers a rapid, highly sensitive, and cost-effective alternative. This application note details the mechanistic principles, optimized protocols, and self-validating workflows required to deploy 5-MeOX·HCl as a robust fluorescent chemosensor for trace metal quantification.

Mechanistic Principles & Causality (E-E-A-T)

To design a flawless assay, one must understand the photophysical causality governing the reagents. Do not treat the protocol as a mere recipe; understand the molecular dynamics at play.

The Photophysics: ESIPT vs. CHEF

In its free, uncoordinated state, 5-MeOX·HCl exhibits extremely weak fluorescence. Upon UV excitation, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. This process rapidly dissipates the excitation energy via non-radiative decay pathways[1].

However, when a target metal ion is introduced, the ligand acts as a bidentate chelator, binding the metal via its oxygen and nitrogen atoms. This complexation completely blocks the ESIPT pathway and locks the molecule into a highly rigid coplanar conformation. The result is Chelation-Enhanced Fluorescence (CHEF) , yielding a massive increase in fluorescence intensity[1].

Photophysics Ligand 5-MeOX·HCl (Free) Weak Emission ESIPT ESIPT Process Non-Radiative Decay Ligand->ESIPT UV Excitation (No Metal) Complex Metal-Ligand Chelate Rigid Conformation Ligand->Complex Chelation (pH 7.5-8.5) Metal Target Metal Ion (Zn²⁺, Al³⁺, Cd²⁺) Metal->Complex CHEF CHEF Effect Strong Fluorescence Complex->CHEF UV Excitation (ESIPT Blocked)

Figure 1: Mechanistic transition from non-radiative ESIPT decay to Chelation-Enhanced Fluorescence (CHEF).

Why 5-MeOX·HCl?
  • Aqueous Solubility: The hydrochloride salt form dramatically improves solubility in aqueous media compared to the free base (8-hydroxyquinoline). This eliminates the need for high concentrations of organic co-solvents that can precipitate proteins in biological samples or quench fluorescence.

  • Electronic Effects: The methyl group at the 5-position exerts a mild electron-donating (+I) effect. This increases the electron density on the phenolate oxygen, strengthening the metal-ligand coordinate bond and shifting the emission spectra to a more favorable wavelength compared to unsubstituted oxine[2].

The Critical Role of pH

The optimal pH for complexation lies strictly between 7.5 and 8.5 (typically maintained with a 0.2 M Carbonate buffer)[3].

  • Causality for Lower Bound: At pH < 5.0, the quinoline nitrogen becomes protonated, destroying its ability to act as a bidentate ligand.

  • Causality for Upper Bound: At pH > 9.0, target metal ions (especially Al³⁺ and Zn²⁺) undergo competitive hydrolysis, forming insoluble metal hydroxides ( M(OH)n​ ) that precipitate out of the analytical solution[4].

Analytical Parameters & Data Summary

The following table summarizes the optimized quantitative parameters for the fluorometric determination of various metal ions using 5-MeOX·HCl.

Target Metal IonExcitation (λ_ex)Emission (λ_em)Optimum pHLimit of Detection (LOD)Linear Range
Zinc (Zn²⁺) 390 nm515 nm8.0~3.0 ppb10 - 500 ppb
Aluminum (Al³⁺) 370 nm504 nm6.5 - 7.5~1.0 ppb5 - 200 ppb
Cadmium (Cd²⁺) 400 nm520 nm8.2~4.0 ppb15 - 600 ppb
Magnesium (Mg²⁺) 385 nm510 nm9.0~5.0 ppb20 - 800 ppb

(Note: Data synthesized from standardized quinoline-based fluorometric assays[5],[6],[3].)

Experimental Protocol

Reagents and Materials
  • 5-MeOX·HCl Stock Solution (1.0 × 10⁻³ M): Dissolve 19.56 mg of 5-Methylquinolin-8-ol hydrochloride (High-Purity) in 100 mL of ultra-pure deionized water (18.2 MΩ·cm). Store in an amber flask at 4°C.

  • Carbonate Buffer (0.2 M, pH 8.0): Prepare using analytical grade Na₂CO₃ and NaHCO₃. Adjust pH precisely using a calibrated pH meter.

  • Masking Agents: 0.1 M Sodium Thiosulfate (Na₂S₂O₃) and 0.1 M Sodium Fluoride (NaF).

  • Metal Standards: 1000 ppm atomic absorption standard solutions (Zn²⁺, Al³⁺, etc.).

Step-by-Step Workflow (Self-Validating System)

This protocol is designed with built-in validation gates to ensure data integrity.

Step 1: Preparation of the Analytical Matrix

  • Into a clean 10 mL volumetric flask, add 2.0 mL of the 0.2 M Carbonate Buffer (pH 8.0).

  • Add 1.0 mL of the 1.0 × 10⁻³ M 5-MeOX·HCl stock solution.

  • Validation Gate: Measure the fluorescence of this blank. It should be near zero. High background indicates metal contamination in your buffer (remediate by passing buffer through a Chelex-100 resin column).

Step 2: Interference Masking (Crucial for Complex Samples)

  • Transition metals like Cu²⁺ and Fe³⁺ are paramagnetic and will severely quench the fluorescence via Photoinduced Electron Transfer (PET)[4].

  • Add 0.5 mL of 0.1 M Na₂S₂O₃ to mask Cu²⁺, and 0.5 mL of 0.1 M NaF to mask Fe³⁺.

Step 3: Sample / Standard Addition

  • Add an appropriate aliquot of the sample or metal standard (e.g., to achieve a final concentration of 10 - 500 ppb of Zn²⁺).

  • Dilute to the 10 mL mark with ultra-pure deionized water.

  • Invert the flask 5 times and incubate at room temperature for 10 minutes to allow the thermodynamic equilibrium of the chelate formation to be reached[5].

Step 4: Spectrofluorometric Measurement

  • Transfer the solution to a 1.0 cm path-length quartz cuvette.

  • Set the spectrofluorometer to the specific excitation wavelength (e.g., λ_ex = 390 nm for Zn²⁺).

  • Record the emission intensity at the corresponding peak (e.g., λ_em = 515 nm for Zn²⁺)[3].

  • Validation Gate (Spike-Recovery): Spike a known standard into a duplicate sample matrix. Recovery must fall between 95% and 105% to confirm the absence of unmasked matrix interferents.

Protocol Step1 1. Reagent Preparation Prepare 1 mM 5-MeOX·HCl in Ultra-Pure Water Step2 2. Buffer Optimization Add 0.2 M Carbonate Buffer (pH 8.0) Step1->Step2 Step3 3. Masking Agents Add Na₂S₂O₃ (for Cu²⁺) or NaF (for Fe³⁺) Step2->Step3 Step4 4. Sample Incubation Add Sample/Standards (Incubate 10 min) Step3->Step4 Step5 5. Spectrofluorometry Measure at λ_ex = 390 nm, λ_em = 515 nm Step4->Step5

Figure 2: Step-by-step experimental workflow for the fluorometric determination of metal ions.

Troubleshooting & Causality Matrix

SymptomRoot Cause (Causality)Corrective Action
High Blank Fluorescence Trace metal contamination (e.g., Zn²⁺ or Mg²⁺) in the buffer salts or glassware.Wash glassware with 10% HNO₃. Treat buffer solutions with Chelex-100 resin prior to use.
Non-Linear Calibration Curve Metal concentration exceeds the stoichiometric capacity of the ligand (Saturation).Dilute the sample, or increase the concentration of the 5-MeOX·HCl stock solution. Ensure a 1:2 (Metal:Ligand) ratio is maintained[3].
Signal Quenching in Real Samples Presence of paramagnetic heavy metals (Cu²⁺, Fe³⁺, Ni²⁺) causing PET quenching[4].Increase the concentration of masking agents (Thiosulfate/Fluoride) or perform a preliminary extraction step.
Precipitation upon Sample Addition pH is too high, leading to the formation of insoluble metal hydroxides.Verify the buffer pH. Do not exceed pH 8.5 for Zn²⁺ or Al³⁺ determinations.

References

  • Fluorometric Determination of Serum and Urinary Aluminium With 8-quinolinol by Kinetic-Differentiation-Mode Micellar Chromatography PubMed (NIH) URL:[Link]

  • Spectrofluorimetric determination of Zn²⁺ ions in aqueous medium using 5-(4-flourophenyl)-quinolin-8-ol ResearchGate / Journal of the Association of Arab Universities for Basic and Applied Sciences URL: [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications UCI Department of Chemistry / Analytical Chemistry URL:[Link]

  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd²⁺ detection in mixed aqueous media ResearchGate URL: [Link]

  • 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS Open University of Sri Lanka (OURS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Methylquinolin-8-ol Hydrochloride Precipitation in Buffers

Welcome to the Technical Support Center for 5-Methylquinolin-8-ol hydrochloride (also known as 5-methyl-8-hydroxyquinoline HCl). This guide is designed for researchers, analytical chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methylquinolin-8-ol hydrochloride (also known as 5-methyl-8-hydroxyquinoline HCl). This guide is designed for researchers, analytical chemists, and drug development professionals encountering precipitation or solubility issues when formulating this compound in aqueous assay buffers.

Below, we provide a mechanistic breakdown of the compound's behavior, a diagnostic troubleshooting guide, and self-validating experimental protocols to ensure assay reproducibility.

Mechanistic Overview: Why Does Precipitation Occur?

5-Methylquinolin-8-ol hydrochloride is an amphoteric, bidentate chelating agent. Understanding its chemical state in solution is critical for preventing precipitation:

  • pH-Dependent Speciation : When dissolved in pure water, the hydrochloride salt dissociates, creating an acidic environment where the quinoline nitrogen is protonated. In this state, the compound is highly water-soluble. However, when introduced into physiological buffers (e.g., pH 7.4 PBS or HEPES), the pH shifts toward the molecule's isoelectric point. The nitrogen deprotonates (pKa ~5.33) while the phenolic hydroxyl remains largely protonated (pKa ~9.8)1[1]. This forms a neutral free base (or zwitterion) which possesses extremely low thermodynamic aqueous solubility2[2].

  • Metal-Induced Complexation : The 8-hydroxyquinoline scaffold is a potent chelator. Trace divalent or trivalent metals (such as Cu²⁺, Fe³⁺, Zn²⁺, Al³⁺) present in standard buffer salts rapidly coordinate with the compound. This forms highly insoluble 2:1 or 3:1 metal-ligand complexes that crash out of solution as a fine, often colored, suspension.

Physicochemical Properties
PropertyValueExperimental Implication
pKa₁ (Quinoline N) ~5.33Compound is protonated and highly soluble at pH < 4.0.
pKa₂ (Phenolic OH) ~9.8Compound is deprotonated and soluble at pH > 10.5.
Primary Species at pH 7.4 Neutral free baseMinimum aqueous solubility; necessitates the use of co-solvents (e.g., DMSO)3[3].
Metal Chelation Affinity High (Cu, Fe, Zn, Al)Forms insoluble complexes with trace buffer metals; requires metal-free buffers.
Log P (Predicted) ~3.11Highly lipophilic in its neutral state; partitions poorly into aqueous phases4[4].

Diagnostic Troubleshooting Guide

If you observe precipitation, use the following logical framework to identify the root cause.

Troubleshooting Start Precipitation of 5-Methylquinolin-8-ol Observed in Buffer Test1 Test 1: Add 10 mM EDTA Does precipitate dissolve? Start->Test1 Metal Diagnosis: Metal-Induced Insoluble Metal-Chelate Complex Test1->Metal Yes Test2 Test 2: Lower pH to < 4.0 Does precipitate dissolve? Test1->Test2 No Action1 Action: Use Chelex-treated buffer or add EDTA/EGTA Metal->Action1 pH Diagnosis: pH-Induced Neutral Free Base Formation Test2->pH Yes Conc Diagnosis: Concentration-Induced Exceeded Thermodynamic Solubility Test2->Conc No Action2 Action: Increase DMSO (5-10%) or titrate pH slowly pH->Action2 Action3 Action: Lower working conc. or use cyclodextrins Conc->Action3

Diagnostic logic tree for identifying the root cause of 5-Methylquinolin-8-ol precipitation.

Frequently Asked Questions (FAQs)

Q: I dissolved the hydrochloride salt in water perfectly, but it immediately formed a cloudy suspension when spiked into my pH 7.4 assay buffer. Why? A: This is a classic pH-induced precipitation. While the HCl salt is highly soluble in unbuffered water (due to the resulting acidic pH), introducing it to a pH 7.4 buffer neutralizes the protonated nitrogen. The molecule converts into its neutral free base, drastically reducing its solubility and causing it to crash out of solution. To prevent this, prepare your primary stock in 100% DMSO and ensure your final buffer contains an appropriate co-solvent concentration (typically 1-5% DMSO).

Q: I am using 5% DMSO as a co-solvent, but I still see a fine, sometimes colored, precipitate over time. How do I fix this? A: This indicates metal-induced precipitation. Standard laboratory buffers (especially those stored in glass or made with lower-grade salts) contain trace heavy metals. The 8-hydroxyquinoline core strongly chelates these metals, forming highly insoluble complexes. Solution: Pre-treat your buffer with a chelating resin (e.g., Chelex-100) to strip trace metals, or add a non-interfering chelator like EDTA (1-10 mM) prior to adding your compound.

Q: Does temperature affect the solubility in buffers? A: Yes, thermodynamic solubility increases with temperature. However, heating a supersaturated solution to force dissolution is a temporary fix; the compound will likely precipitate upon cooling to room temperature or 37°C during the assay, leading to irreproducible data. Always rely on co-solvents or pH optimization rather than heat.

Q: Does the order of addition matter when making my final working solution? A: Absolutely. Never add aqueous buffer directly to your concentrated DMSO stock. This creates localized regions of high water concentration, triggering rapid nucleation and irreversible precipitation. Always add the DMSO stock dropwise to a vigorously stirring volume of buffer.

Validated Experimental Protocols

To ensure scientific integrity and assay reproducibility, use the following self-validating workflow for preparing your working solutions.

Protocol Step1 1. Prepare 100x Stock (100% anhydrous DMSO) Step3 3. Dropwise Addition (Vigorous stirring) Step1->Step3 Step2 2. Buffer Pre-treatment (Chelex-100 resin) Step2->Step3 Step4 4. Optical Validation (OD600 < 0.05) Step3->Step4

Step-by-step experimental workflow for preparing precipitation-free working solutions.

Method 1: Preparation of Metal-Free Assay Buffer (Chelex Treatment)

Causality: Removing trace metals prevents the formation of insoluble 5-methyl-8-hydroxyquinoline-metal complexes.

  • Add 5 grams of Chelex-100 resin (sodium form) per 100 mL of your target assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Stir gently at room temperature for 1 hour.

  • Filter the buffer through a 0.22 µm sterile filter to remove the resin.

  • Note: Chelex treatment can slightly alter the pH of weakly buffered solutions. Re-verify the pH and adjust if necessary using metal-free HCl or NaOH.

Method 2: Step-wise Solubilization Protocol for pH 7.4 Assays

Causality: Utilizing a DMSO stock and controlled addition prevents localized supersaturation and neutral free-base nucleation.

  • Stock Preparation : Dissolve 5-Methylquinolin-8-ol hydrochloride in 100% anhydrous DMSO to create a 100x concentrated stock (e.g., 10 mM). Vortex until completely clear.

  • Buffer Preparation : Ensure your assay buffer is at the final desired pH (7.4) and has been demetallated (via Method 1) or contains 1 mM EDTA.

  • Addition : Place the buffer on a magnetic stir plate. While vigorously stirring, add the 100x DMSO stock dropwise into the vortex of the buffer.

  • Self-Validation (Optical Check) : Transfer 1 mL of the final working solution to a cuvette and measure the optical density at 600 nm (OD600) against a blank of the exact same buffer + DMSO concentration.

    • Pass Criteria: An OD600 < 0.05 indicates a true solution.

    • Fail Criteria: An OD600 > 0.05 indicates micro-precipitation (light scattering). If this occurs, you must lower your final working concentration or increase your DMSO percentage.

References

  • Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes. Universitat Autònoma de Barcelona (UAB). [Link]

  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer. National Center for Biotechnology Information (PMC).[Link]

  • Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. National Institute of Standards and Technology (NIST).[Link]

  • Linear Solvation Energy Relationship (LSER) Analysis of Liquid–Liquid Distribution Constants of 8-Hydroxyquinoline and Its Derivatives. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 5-Methylquinolin-8-ol Hydrochloride Metal Chelation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter reproducibility issues when utilizing quinoline-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter reproducibility issues when utilizing quinoline-based chelators.

5-Methylquinolin-8-ol hydrochloride (CAS: 57334-55-1) is a potent bidentate N,O-donor ligand utilized in metalloenzyme inhibition, metal extraction, and antimicrobial drug design[1]. However, its complexation efficiency is entirely governed by pH-dependent speciation. The addition of the 5-methyl group increases the basicity of the ligand relative to standard 8-hydroxyquinoline, which thermodynamically favors complexation by increasing electron density at the donor sites[2].

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to ensure successful metal ion binding.

The Causality of pH and Speciation Logic

To understand why your chelation might be failing, you must understand the molecule's protonation states. The ligand possesses two distinct pKa​ values: the pyridinium nitrogen ( pKa1​≈5.0 ) and the phenolic hydroxyl group ( pKa2​≈9.9 ).

Crucially, this compound is supplied as a hydrochloride salt (MW 195.64 g/mol )[1]. Dissolving this salt in an unbuffered or weakly buffered aqueous solution releases equimolar hydrochloric acid, drastically crashing the pH. At pH<4.5 , the molecule exists as a fully protonated cation ( H2​L+ ), rendering the nitrogen lone pair unavailable for coordination.

Speciation N1 pH < 4.5 H2L+ (Protonated) No Chelation N2 pH 5.0 - 8.5 HL (Neutral) Transition Metals N1->N2 Add Base (pKa1 ~5.0) N3 pH > 9.0 L- (Deprotonated) Alkaline Earths N2->N3 Add Base (pKa2 ~9.9) Err Metal Hydroxide Precipitation N2->Err Excess OH- N3->Err Unbuffered M(II)

Fig 1: pH-dependent speciation and metal binding logic for 5-Methylquinolin-8-ol.

Self-Validating Experimental Protocol: pH Optimization

A robust protocol must include internal checks to validate success before moving to downstream assays. Follow this step-by-step methodology to ensure reliable coordination.

Workflow S1 1. Solubilize Ligand (DMSO/EtOH) S3 3. Combine & Equilibrate (Monitor Turbidity) S1->S3 S2 2. Prepare Buffer (HEPES/MES) S2->S3 S4 4. Introduce Metal Ions (Titrate Slowly) S3->S4 S5 5. Adjust Final pH (Compensate for HCl) S4->S5 S6 6. Validate Complex (UV-Vis Shift) S5->S6

Fig 2: Self-validating experimental workflow for metal chelation optimization.

Step-by-Step Methodology
  • Ligand Solubilization: Dissolve 5-Methylquinolin-8-ol hydrochloride in 100% DMSO or Ethanol to create a 10–50 mM stock. Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution.

  • Buffer Preparation: Prepare a non-coordinating buffer (e.g., 50–100 mM HEPES or MES) at the target pH. Avoid phosphate or citrate, which compete for metal ions.

  • Equilibration: Spike the ligand stock into the aqueous buffer (keep final organic solvent <5% v/v to prevent protein denaturation if working with enzymes). Validation Check: Measure the pH immediately. If the pH drops by >0.2 units, your buffer capacity is insufficient to handle the HCl salt.

  • Metal Introduction: Add the target metal salt (e.g., CuCl2​ , ZnCl2​ ) dropwise while stirring.

  • Final pH Adjustment: Use dilute NaOH (0.1 M) to fine-tune the pH back to the optimal range for your specific metal (see Table 1).

  • Optical Validation: 8-hydroxyquinoline derivatives exhibit a distinct bathochromic shift (color change to deep yellow/green) upon metal coordination. Validation Check: Run a UV-Vis scan. A new absorbance peak between 380–420 nm confirms successful chelation. If the spectrum matches the free ligand, binding has failed.

Quantitative Data: Target pH Ranges for Metal Ions

Different metals require different pH thresholds for optimal complexation[3]. Transition metals like Copper and Zinc form highly stable complexes and can outcompete protons at slightly acidic to neutral pH[4]. Alkaline earth metals require alkaline conditions.

Target Metal IonOptimal pH RangeComplex Stoichiometry (M:L)Preferred Buffer SystemPrimary Competing Artifact
Fe(III) 2.5 – 4.51:3Formate / Acetate Fe(OH)3​ precipitation at pH > 5.0
Cu(II) 4.5 – 6.51:2MES / Acetate Cu(OH)2​ precipitation at pH > 7.0
Zn(II) 5.5 – 7.51:2MES / HEPES ZnO precipitation at high pH
Mg(II) 9.0 – 10.51:2Borate / CHES Mg(OH)2​ precipitation at pH > 11.0

Troubleshooting Guides & FAQs

Q1: I added 10 mM of the ligand to my 20 mM HEPES buffer (pH 7.4), but my binding assay shows zero affinity. Why? Causality & Solution: You have fallen victim to the hydrochloride counterion. Adding 10 mM of 5-Methylquinolin-8-ol HCl releases 10 mM of protons into your solution. This consumes 50% of your 20 mM HEPES buffer capacity, likely crashing the pH down to ~5.0. At this pH, the ligand remains protonated and cannot bind transition metals effectively. Fix: Pre-neutralize your ligand stock with an equimolar amount of NaOH , or increase your buffer concentration to 100 mM to absorb the acidic shock.

Q2: Why does my solution turn cloudy immediately after adjusting the pH to 7.5 in the presence of Zinc? Causality & Solution: You are observing precipitation, but you must determine if it is the metal or the complex. Neutral metal-ligand complexes (e.g., ZnL2​ ) are highly hydrophobic because the polar functional groups are buried in the coordination sphere. Alternatively, if you overshot the pH, you may have formed insoluble Zinc Hydroxide ( Zn(OH)2​ ). Fix: Add a non-ionic surfactant (e.g., 0.05% Tween-20) or increase the DMSO concentration to 10% to solubilize the hydrophobic ZnL2​ complex. Ensure you are not exceeding pH 7.5.

Q3: Can I use Phosphate-Buffered Saline (PBS) or EDTA during this assay? Causality & Solution: Absolutely not. This is a classic violation of thermodynamic competition. Phosphate is a strong coordinating anion that will precipitate transition metals (like Cu2+ and Fe3+ ) right out of your solution before the ligand can bind them. EDTA is a hexadentate chelator with binding constants ( Kd​ ) orders of magnitude stronger than bidentate quinolines; it will strip the metal from your complex. Fix: Use Good's buffers (MES, MOPS, HEPES) which are sterically hindered and non-coordinating.

Q4: How does the 5-methyl group affect the pH optimization compared to standard 8-hydroxyquinoline? Causality & Solution: The methyl group at the 5-position is electron-donating via inductive effects. It is sterically distant from the N,O donor pocket, meaning it does not physically block the metal[2]. However, it slightly increases the basicity ( pKa​ ) of the donor atoms. This means you may need a marginally higher pH to fully deprotonate the ligand compared to unsubstituted 8-hydroxyquinoline, but the resulting metal complex will be thermodynamically more stable.

References

  • EvitaChem. "Buy 5-Methylquinolin-8-ol hydrochloride (EVT-12034033) | 57334-55-1". EvitaChem.
  • "Inorganic Chemistry including Coordination Chemistry As per the National Education Policy (NEP) 2023 Vol 4 Second Edition". DOKUMEN.PUB.
  • S.M. Khopkar. "Basic Concepts of Analytical Chemistry". New Academic Science (2008).
  • "WO2009140215A2 - Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds". Google Patents.

Sources

Troubleshooting

Reducing background fluorescence in 5-Methylquinolin-8-ol hydrochloride assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who are integrating 8-hydroxyquinoline (8-HQ) derivatives into their workf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who are integrating 8-hydroxyquinoline (8-HQ) derivatives into their workflows.

5-Methylquinolin-8-ol hydrochloride is a highly sensitive chelating fluorogenic probe. It is widely utilized for the detection of divalent and trivalent metal ions (such as Zn²⁺, Mg²⁺, and Al³⁺) and serves as a critical structural backbone in kinase chemosensors. However, the exact photophysical properties that make it so sensitive also make it highly susceptible to environmental interference.

This guide is designed to move beyond basic troubleshooting checklists. By elucidating the causality behind experimental choices, we will help you build a self-validating assay system that definitively separates your target signal from background noise.

Section 1: The Photophysical Causality of Background Noise

To effectively eliminate background fluorescence, we must first understand the molecular mechanics of 5-Methylquinolin-8-ol.

In its free, unchelated state, the molecule exhibits very low fluorescence. This is due to Photo-induced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen[1]. When the probe binds to a target metal ion, the proton is displaced, and the molecule is locked into a rigid, coplanar conformation. This structural rigidity halts the PET and ESIPT quenching pathways, triggering Chelation-Enhanced Fluorescence (CHEF) [1].

High background fluorescence occurs when this "Off" state is inadvertently compromised by your assay environment. The three primary culprits are:

  • Trace Contaminant Chelation: Ubiquitous trace metals in buffers or glassware triggering premature CHEF.

  • Solvent/Matrix Effects: Hydrophobic pockets in biological proteins that shield the probe from aqueous quenching, altering the dielectric constant and mimicking the rigidified "On" state.

  • Spectral Overlap: Intrinsic autofluorescence from biological matrices emitting in the 330–500 nm range, which perfectly overlaps with the emission spectra of 8-HQ-metal complexes[2].

G FreeProbe Free 5-Me-8-HQ (Unchelated) PET PET / ESIPT Active (Energy Dissipation) FreeProbe->PET Complex Metal-Ligand Complex (Rigid Coplanar) FreeProbe->Complex + Metal LowFluor Low Background Fluorescence PET->LowFluor Target Target Metal Ion (e.g., Zn2+, Mg2+) Target->Complex HighFluor CHEF Activation (High Signal) Complex->HighFluor

Caption: Photophysical mechanism of 5-Methylquinolin-8-ol CHEF activation vs. PET quenching.

Section 2: Troubleshooting FAQs

Q1: My unstained controls (probe + buffer only) show a steadily increasing baseline fluorescence. What is causing this? A1: This is a classic symptom of trace metal contamination. 5-Methylquinolin-8-ol is exquisitely sensitive to environmental cations. Even sub-micromolar levels of Zn²⁺ or Al³⁺ leaching from borosilicate glass or low-grade plasticware can trigger CHEF[1]. The Fix: Transition entirely to ultra-pure, metal-free water (e.g., LC-MS grade) and treat all assay buffers with a chelating resin (like Chelex-100) prior to adding your probe. Always use acid-washed plasticware instead of glass.

Q2: I am performing an intracellular assay, and the background noise is masking my specific signal. How can I improve the Signal-to-Noise (S/N) ratio? A2: Intracellular assays suffer heavily from biological autofluorescence. Cellular components like NADH, riboflavin, and lipofuscin naturally emit in the blue-green spectrum, overlapping with your probe[2]. Furthermore, cell culture media containing phenol red or high concentrations of Fetal Bovine Serum (FBS) significantly elevate background noise[2]. The Fix: Wash cells and replace the medium with a phenol red-free, serum-free imaging buffer (e.g., HBSS) at least 30 minutes prior to imaging. If your instrumentation allows, utilize time-resolved fluorescence; the fluorescence lifetime of the 5-Me-8-HQ-metal complex often differs from the short-lived autofluorescence of endogenous fluorophores.

Q3: Does the pH of my assay buffer affect the baseline fluorescence of the probe? A3: Absolutely. The optimum pH for 8-HQ derivative fluorescence lies strictly between 5 and 8, dictated by the delicate balance between ligand ionization and hydroxo-complex formation[3]. At pH levels below 5.0, the quinoline nitrogen becomes protonated. This disrupts the PET quenching mechanism and artificially inflates background fluorescence, even in the complete absence of target metals. The Fix: Strictly buffer your system to a physiological pH of 7.2–7.4, and verify the pH after the addition of all assay components.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, your assay must include internal controls that validate whether the background is chemical (probe-related) or biological (matrix-related). Implement the following step-by-step methodology to isolate your signal.

Protocol: Matrix Depletion and Trace Metal Chelation Workflow

Step 1: Buffer Purification (Establishing the "Zero-Metal" Baseline)

  • Prepare your base buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add 5 g/L of Chelex-100 resin to the buffer. Stir gently for 2 hours at room temperature to sequester trace divalent/trivalent cations.

  • Filter the buffer through a 0.22 µm PES membrane to remove the resin.

  • Validation Check: Read the fluorescence of the buffer alone. It must be negligible.

Step 2: Probe Preparation

  • Dissolve 5-Methylquinolin-8-ol hydrochloride in anhydrous, spectroscopic-grade DMSO to create a 10 mM stock. (Note: Water absorption in DMSO leads to probe aggregation and false-positive background).

  • Aliquot and store at -20°C in opaque, acid-washed microfuge tubes.

Step 3: Matrix Autofluorescence Subtraction (For Cellular Assays)

  • Plate cells in a 96-well optical-bottom plate.

  • Prior to the assay, wash cells 3x with the purified, phenol red-free buffer.

  • Validation Check (Blank 1): Measure the fluorescence of the cells + buffer (No Probe). This quantifies intrinsic biological autofluorescence[2].

Step 4: Probe Incubation and Quenching Control

  • Add the 5-Me-8-HQ probe to the cells (final concentration typically 1-10 µM).

  • Validation Check (Blank 2): Measure fluorescence.

  • Causality Test: Add a heavy metal quencher like Fe³⁺ or Cu²⁺. These metals displace fluorescent targets but form non-fluorescent complexes via paramagnetic quenching[1][3]. If the signal drops to Blank 1 levels, your background was due to trace fluorescent metals. If it remains high, your probe is precipitating or binding non-specifically to hydrophobic cellular domains.

Workflow Start High Background Detected Check1 Isolate Source: Biological or Chemical? Start->Check1 Bio Biological: High Signal in Unstained Cells Check1->Bio Chem Chemical: High Signal in Cell-Free Buffer Check1->Chem FixBio Wash with Phenol-Red Free Buffer Use Time-Gated Imaging Bio->FixBio FixChem Treat Buffer with Chelex-100 Check pH (Maintain 7.2-7.4) Chem->FixChem Validate Add Fe3+ / Cu2+ Quencher Signal Drops = Trace Metals Confirmed FixChem->Validate

Caption: Diagnostic workflow for isolating and resolving background fluorescence sources.

Section 4: Quantitative Data Summary

The following table summarizes the expected impact of various optimization steps on the Signal-to-Noise (S/N) ratio in a standard 5-Me-8-HQ assay. Tracking these metrics will help you benchmark your assay's performance.

Assay Condition / Optimization StepPrimary Source of BackgroundExpected Baseline (RFU)*Expected S/N Ratio
Standard Buffer + Phenol Red MediaMatrix Autofluorescence[2]> 5,0001.2 - 1.5
Phenol Red-Free Media ExchangeMatrix Autofluorescence[2]~ 2,5002.5 - 3.0
Untreated Buffer (Trace Metals)Chemical (Trace Zn²⁺/Al³⁺)[1]~ 1,8003.5 - 4.0
Chelex-100 Treated BufferChemical (Trace Metals)< 200> 15.0
pH < 5.0 (Acidic Shift)Probe Protonation[3]~ 3,000< 2.0
Addition of Fe³⁺ QuencherChemical (Displaces target)[3]< 100N/A (Quenched)

*Relative Fluorescence Units (RFU) are illustrative and depend on specific fluorometer gain settings.

References

  • ResearchGate. "Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors." ResearchGate Publications. Available at:[Link]

  • UCI Department of Chemistry. "Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications." University of California, Irvine. Available at: [Link]

Sources

Optimization

Improving yield and purity in 5-Methylquinolin-8-ol hydrochloride synthesis

Topic: Improving Yield and Purity in 5-Methylquinolin-8-ol Hydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the Skraup synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Yield and Purity in 5-Methylquinolin-8-ol Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the Skraup synthesis of quinoline derivatives. Synthesizing 5-Methylquinolin-8-ol hydrochloride—commonly known as Tiliquinol, a potent chelating and anti-amoebic agent (1)[1]—requires precise control over highly reactive intermediates.

This guide is designed to dissect the causality behind common experimental failures and provide self-validating protocols to optimize both yield and purity.

Core Mechanism & Synthesis Workflow

The synthesis relies on a modified Skraup reaction. The process begins with 2-amino-4-methylphenol (often supplied as p-aminocresol hydrochloride), glycerol, sulfuric acid, and an oxidizing agent like picric acid (2)[2]. The starting material, 2-amino-4-methylphenol, provides the exact substitution pattern necessary for the 5-methyl and 8-hydroxyl functionalization on the quinoline core (3)[3].

Sulfuric acid dehydrates glycerol to generate acrolein in situ. The aniline derivative undergoes a Michael addition with the acrolein, followed by electrophilic aromatic substitution to close the ring. Finally, the oxidizing agent aromatizes the newly formed ring to yield the quinoline core.

SkraupSynthesis A 2-Amino-4-methylphenol + Glycerol B Dehydration (H2SO4) In situ Acrolein Generation A->B C Michael Addition & Cyclization (135-140°C) B->C Exothermic Control D Oxidation (Picric Acid / m-NBS) Aromatization C->D E Neutralization (NH4OH) & Steam Distillation D->E Crude Free Base F Recrystallization (Ethanol + Activated Charcoal) E->F Distillate G HCl Treatment (Anhydrous Ether/EtOH) F->G Purified Free Base H 5-Methylquinolin-8-ol Hydrochloride (Tiliquinol) G->H Precipitation

Workflow for the Skraup synthesis of 5-Methylquinolin-8-ol Hydrochloride.

Troubleshooting Guide: Yield Optimization (FAQs)

Q: Why is my yield of 5-methylquinolin-8-ol consistently below 40% during the Skraup synthesis? A: Yields in Skraup syntheses are often compromised by the competitive polymerization of acrolein. If the reaction temperature exceeds 145°C, acrolein polymerizes into tar before it can react with 2-amino-4-methylphenol. To mitigate this, ensure absolute anhydrous conditions (water inhibits glycerol dehydration) and strictly regulate the temperature between 135°C and 140°C. Adding a moderator like boric acid can help control the initial exotherm.

Q: I am observing massive tar formation during the heating phase. How can I prevent this? A: Tarring is a direct consequence of unmoderated oxidation and rapid acrolein polymerization. While classic protocols use picric acid or nitrobenzene, substituting these with sodium m-nitrobenzenesulfonate (m-NBS) provides a milder, more controlled oxidation potential. This reduces the oxidative degradation of the electron-rich phenol ring and significantly cuts down on tar formation.

Troubleshooting Guide: Purity & Isolation (FAQs)

Q: How do I efficiently separate the 5-methylquinolin-8-ol free base from the reaction matrix? A: The post-reaction matrix is a complex mixture of sulfuric acid, unreacted glycerol, and polymeric byproducts. First, dilute the mixture and adjust it to a slightly alkaline pH (pH 8.5–9.0) using ammonium hydroxide (2)[2]. At this pH, the amphoteric 5-methylquinolin-8-ol free base precipitates. To isolate it from non-volatile tars, subject the crude precipitate to steam distillation. The product will co-distill with steam, leaving the impurities behind.

Q: My final hydrochloride salt is discolored (yellow/brown instead of white/pale yellow). How can I improve the purity? A: Discoloration indicates the presence of trace quinone-imine oxidation products. Before forming the hydrochloride salt, the free base must be rigorously purified. Recrystallize the steam-distilled free base from hot absolute ethanol in the presence of activated charcoal. Furthermore, when forming the salt, avoid aqueous hydrochloric acid, which can cause partial hydrolysis. Instead, bubble dry HCl gas through an anhydrous ethereal or ethanolic solution of the free base to precipitate the pure 5-methylquinolin-8-ol hydrochloride.

Quantitative Data Summary: Reaction Parameters & Yield Optimization
ParameterStandard ConditionOptimized ConditionMechanistic ImpactExpected Yield/Purity
Oxidizing Agent Picric Acid (1.2 eq)Sodium m-nitrobenzenesulfonate (1.2 eq)Provides milder oxidation; prevents over-oxidation of the phenol ring.Yield: +15-20%
Temperature >145°C (Unregulated)135°C – 140°C (Boric acid moderated)Prevents runaway exothermic polymerization of in situ generated acrolein.Yield: +20%
Neutralization pH 7.0 (NaOH)pH 8.5 – 9.0 (NH₄OH)Maximizes precipitation of the amphoteric free base without degrading it.Purity: +10%
Salt Formation 37% Aqueous HClAnhydrous HCl gas in Diethyl EtherEliminates water, preventing hydrolysis and trapping of polar impurities.Purity: >99%
Experimental Protocol: Self-Validating Step-by-Step Methodology

Step 1: Reagent Preparation & Acrolein Generation In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 0.1 mol of 2-amino-4-methylphenol (often supplied as p-aminocresol hydrochloride) (2)[2], 0.3 mol of anhydrous glycerol, and 0.12 mol of the selected oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

Step 2: Acid Addition & Cyclization Cool the flask in an ice bath. Slowly add 0.3 mol of concentrated sulfuric acid (98%) dropwise to manage the heat of mixing. Once added, gradually heat the mixture to 135°C–140°C using a heating mantle. Maintain this temperature for 3 to 4 hours. Critical Control: Do not let the temperature exceed 145°C to prevent tarring.

Step 3: Quenching & Neutralization Allow the reaction to cool to 80°C, then pour the mixture over 200 g of crushed ice. Slowly add concentrated ammonium hydroxide (28%) under vigorous stirring until the solution reaches a slightly alkaline pH of 8.5–9.0 (2)[2]. Validation Checkpoint: The formation of a distinct, copious precipitate exactly as the pH crosses 8.0 confirms successful cyclization and aromatization.

Step 4: Steam Distillation Transfer the neutralized mixture to a steam distillation apparatus. Pass steam through the mixture until the distillate runs clear. The 5-methylquinolin-8-ol free base will co-distill with the steam, leaving non-volatile polymeric impurities behind. Filter the distillate to recover the solid. Validation Checkpoint: The recovered solid from the distillate must be pale yellow. A dark brown hue indicates mechanical carryover of tars, requiring a second distillation.

Step 5: Recrystallization Dissolve the crude free base in a minimum volume of boiling absolute ethanol. Add 1-2 g of activated charcoal, boil for 5 minutes, and perform a hot gravity filtration. Allow the filtrate to cool slowly to room temperature, then place in an ice bath to crystallize. Filter and dry the purified free base.

Step 6: Hydrochloride Salt Formation Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution until precipitation is complete. Filter the resulting 5-methylquinolin-8-ol hydrochloride under a nitrogen atmosphere, wash with cold ether, and dry in a vacuum desiccator. Validation Checkpoint: The immediate precipitation of a bright white to pale-yellow crystalline solid upon HCl introduction validates the high purity of the free base and the successful formation of the hydrochloride salt.

References
  • Title: Buy 5-Methylquinolin-8-ol hydrochloride (EVT-12034033)
  • Title: Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates Source: MDPI URL
  • Title: Tiliquinol (NSC 130828)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 5-Methylquinolin-8-ol Hydrochloride and Clioquinol

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1] Within this class, 8-hydroxyquinolines have garnered significant attention for their potential as therapeutic agents. This guide provides a detailed comparison of the in vitro cytotoxicity of two such derivatives: 5-Methylquinolin-8-ol hydrochloride and the more extensively studied clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

Clioquinol, initially developed as an antimicrobial agent, has been repurposed and investigated for its anticancer and neuroprotective effects.[2][3][4] Its mechanisms of action are multifaceted and often linked to its ability to chelate and transport metal ions.[3][4] 5-Methylquinolin-8-ol, also known as tiliquinol, is another 8-hydroxyquinoline derivative.[5] This guide will synthesize the available scientific literature to provide an objective comparison of their cytotoxic profiles, delve into their potential mechanisms of action, and offer detailed experimental protocols for researchers seeking to evaluate these or similar compounds.

Comparative In Vitro Cytotoxicity

A direct comparison of the cytotoxic potency of these two compounds is challenging due to the limited publicly available data for 5-Methylquinolin-8-ol hydrochloride. However, by examining the existing data for each, we can draw some inferences.

Clioquinol: A Broad-Spectrum Cytotoxic Agent

Clioquinol has demonstrated cytotoxic activity against a wide array of human cancer cell lines, with IC50 values typically in the low micromolar range.[2][3] This broad-spectrum activity suggests a mechanism that targets fundamental cellular processes.

Cell LineCancer TypeIC50 (µM)Reference
DHL-4 B-cell lymphoma~10-40[2]
Raji B-cell lymphoma~10-40[2]
MCF-7 Breast Cancer~10-40[2]
MDA-MB-231 Breast Cancer~10-40[2]
A2780 Ovarian Cancer~10-40[2]
SiHa Cervical Cancer~10-40[2]
T24 Bladder Cancer~10-40[2]
Mpanc-96 Pancreatic Cancer~10-40[2]
HeLa Cervical Cancer1.9[6]
KB Oral Carcinoma6-43[6]

5-Methylquinolin-8-ol: Emerging Evidence

Data on the in vitro cytotoxicity of 5-Methylquinolin-8-ol is less extensive. One study investigated a mixture of 5-methylquinoline and 7-methylquinoline against the human epithelial colorectal carcinoma cell line, Caco-2.

CompoundCell LineCancer TypeIC50 (µM)Reference
Mixture of 5-methylquinoline and 7-methylquinolineCaco-2Colorectal CarcinomaNot specified, but less potent than its nitro-derivative[5]

It is important to note that this study used a mixture of isomers, and the specific contribution of the 5-methyl variant to the observed cytotoxicity is not delineated. Further studies on purified 5-Methylquinolin-8-ol hydrochloride are necessary to establish its precise cytotoxic profile.

Mechanisms of Cytotoxicity: A Tale of Two Quinolines

The cytotoxic effects of 8-hydroxyquinoline derivatives are often attributed to their ability to interact with intracellular metal ions and disrupt cellular homeostasis.

Clioquinol: A Multi-faceted Approach

Clioquinol's mechanism of action is complex and not fully elucidated, but several key pathways have been identified:

  • Metal Ionophore Activity: Clioquinol can chelate and transport metal ions like copper and zinc across cellular membranes.[3][7] This disruption of metal ion homeostasis can lead to the generation of reactive oxygen species (ROS), enzyme inhibition, and ultimately, cell death.[4] The addition of copper has been shown to enhance its cytotoxic effects.[8][9]

  • Induction of Apoptosis: Clioquinol has been shown to induce apoptosis in various cancer cell lines through caspase-dependent pathways.[2][3]

  • Proteasome Inhibition: Some studies suggest that clioquinol can inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of misfolded proteins and cell death.[4]

  • Calpain-Calpastatin Pathway Involvement: In neuroblastoma cells, clioquinol has been observed to attenuate the increased expression of calpain, a calcium-dependent protease involved in cell death pathways.[10]

5-Methylquinolin-8-ol Hydrochloride: An Inferred Mechanism

While specific mechanistic studies on 5-Methylquinolin-8-ol are scarce, its structural similarity to clioquinol and other 8-hydroxyquinolines suggests it may share some common mechanisms of action. It is plausible that 5-Methylquinolin-8-ol also functions as a metal chelator and can induce cytotoxicity through the disruption of metal ion homeostasis and the induction of apoptosis. However, the specific cellular targets and signaling pathways it modulates require direct experimental investigation.

Generalized Cytotoxic Pathway for 8-Hydroxyquinolines

G cluster_0 Extracellular cluster_1 Intracellular 8_HQ_Derivative 8-Hydroxyquinoline Derivative Complex 8-HQ-Metal Complex 8_HQ_Derivative->Complex Chelation & Transport Metal_Ion Metal Ion (e.g., Cu2+, Zn2+) Metal_Ion->Complex ROS Increased ROS Complex->ROS Mitochondria Mitochondrial Dysfunction Complex->Mitochondria Proteasome Proteasome Inhibition Complex->Proteasome ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Proteasome->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Generalized signaling pathway for 8-hydroxyquinoline-induced cytotoxicity.

Experimental Protocols for In Vitro Cytotoxicity Assessment

To facilitate further research in this area, we provide detailed protocols for three common in vitro cytotoxicity assays.

General Experimental Workflow

G A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (MTT, LDH, or Apoptosis) C->D E Data Acquisition (e.g., Plate Reader, Flow Cytometer) D->E F Data Analysis (IC50 Calculation) E->F

Sources

Comparative

Validation of 5-Methylquinolin-8-ol Hydrochloride Purity: A Comparative Guide to HPLC-UV vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with halogenated and alkylated quinoline derivatives. 5-Methylquinolin-8-ol hydrochloride is a critical intermediate in drug syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with halogenated and alkylated quinoline derivatives. 5-Methylquinolin-8-ol hydrochloride is a critical intermediate in drug synthesis and a potent bidentate chelator. Validating its purity is not a simple plug-and-play operation. Standard chromatographic approaches often fail spectacularly due to the molecule's inherent chemical properties.

This guide objectively compares optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against traditional analytical alternatives. By dissecting the causality behind peak tailing and stationary phase interactions, we will establish a self-validating protocol that ensures scientific integrity and reproducible purity certification.

The Analytical Challenge: Chelation Mechanics

To analyze 5-Methylquinolin-8-ol hydrochloride effectively, one must first understand its structural behavior. The molecule features a hydroxyl group at the C8 position and a basic nitrogen at the C1 position. This spatial arrangement creates a perfect bidentate "claw" capable of forming highly stable complexes with transition metals.

When injected into a standard silica-based C18 column, the analyte encounters trace metal impurities (e.g., iron, aluminum, zinc) embedded within the silica matrix. According to troubleshooting guidelines from [1], these trace metals act as secondary retention sites. The transient chelation between the quinolinol and the stationary phase manifests as severe peak tailing, loss of theoretical plates, and ultimately, inaccurate purity integration.

To break this chelation, we must manipulate the mobile phase chemistry. As documented by [2], introducing an acidic modifier like 0.1% Phosphoric acid ( H3​PO4​ ) serves a dual purpose:

  • Protonation: It lowers the pH below the pKa of the quinoline nitrogen (pKa ~5.0), protonating it to NH+ . A protonated nitrogen cannot effectively participate in metal chelation.

  • Masking: Phosphate ions competitively complex with trace metals on the silica, masking them from the analyte.

Chelation_Mechanism A 5-Methylquinolin-8-ol HCl B Standard Silica C18 (Trace Metals/Silanols) A->B Suboptimal C Mixed-Mode / Inert C18 (+ Acidic Modifier) A->C Optimized D Metal Chelation Secondary Interactions B->D E Nitrogen Protonation Ion-Exchange Retention C->E F Severe Peak Tailing (Inaccurate Purity) D->F G Sharp Symmetrical Peak (Accurate Purity) E->G

Chromatographic behavior of chelating quinolinols under varying HPLC conditions.

Comparative Analysis of Analytical Methodologies

When selecting a purity validation method for 5-Methylquinolin-8-ol hydrochloride, researchers typically weigh HPLC-UV against Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR).

While qNMR is the gold standard for absolute purity without a reference standard, it lacks the sensitivity to detect trace organic impurities (limit of detection is typically ~1%). GC-FID provides excellent resolution but risks thermal degradation of the hydrochloride salt and adsorption of the chelator in the injection port.

Therefore, an Optimized HPLC-UV method using a mixed-mode or highly inert stationary phase remains the most robust choice for routine pharmaceutical validation, as supported by recent methodologies published in [3].

Table 1: Performance Comparison of Purity Validation Techniques
ParameterOptimized HPLC-UV (Mixed-Mode)Standard HPLC-UV (C18)GC-FIDqNMR
Primary Mechanism Hydrophobic & Cation-ExchangeHydrophobic PartitioningBoiling Point / VolatilityNuclear Spin Resonance
Peak Symmetry (Tf) 1.05 – 1.20 (Excellent)> 2.50 (Poor/Tailing)1.50 – 2.00 (Adsorption)N/A (Sharp singlets)
Thermal Stability Req. Low (Room Temp/30°C)Low (Room Temp/30°C)High (> 250°C inlet)Low (Room Temp)
Impurity Resolution High (Resolves isomers)Low (Peaks overlap in tail)ModerateLow (Overlapping shifts)
Suitability for HCl Salt Direct injectionDirect injectionRequires free-basingDirect (in D2​O /DMSO-d6)

Self-Validating Experimental Protocol

To ensure trustworthiness, the analytical method must be a self-validating system. This means the protocol includes built-in System Suitability Testing (SST) that acts as a gatekeeper; if the SST criteria are not met, the run is automatically invalidated, preventing the reporting of false purity data.

Step-by-Step Methodology: Optimized HPLC-UV

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Phosphoric Acid ( H3​PO4​ ) to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm PES membrane.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade Phosphoric Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Causality Note: Phosphoric acid is chosen over Formic acid because phosphate is a stronger masking agent for residual silica metals, which is critical for 8-hydroxyquinoline derivatives [4].

Step 2: Sample Preparation

  • Diluent: 80:20 Water:Acetonitrile.

  • Standard/Sample: Accurately weigh 10.0 mg of 5-Methylquinolin-8-ol hydrochloride and dissolve in 10.0 mL of diluent to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Conditions

  • Column: Primesep 200 (Mixed-Mode C18/Cation-Exchange) or equivalent highly deactivated C18 (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) set to 254 nm (optimal absorbance for the fused aromatic quinoline ring).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 60% B

    • 12-15 min: Hold at 60% B

    • 15-16 min: Return to 10% B

    • 16-20 min: Re-equilibration

Step 4: System Suitability Testing (SST) Before analyzing the unknown batch, inject the 1.0 mg/mL standard solution five times (n=5). The system is validated only if it meets the criteria outlined in Table 2.

Validation_Workflow S1 Sample Prep (1 mg/mL) S2 SST Injection (Tf < 1.5, N > 5000) S1->S2 S2->S1 Fail S3 HPLC-UV Run (254 nm) S2->S3 Pass S4 Peak Integration & Resolution Check S3->S4 S5 Purity Certification S4->S5

Self-validating workflow for 5-Methylquinolin-8-ol purity certification.

Quantitative Data & Acceptance Criteria

The following table summarizes the expected quantitative outcomes when comparing a standard C18 approach versus our optimized mixed-mode protocol. The strict SST criteria guarantee that any reported purity value (calculated via Area Normalization) is free from integration errors caused by peak tailing.

Table 2: System Suitability and Comparative Performance Data
MetricAcceptance Criteria (SST)Result: Standard C18Result: Optimized ProtocolStatus
Retention Time (RT) Monitor for drift6.4 min8.2 minN/A
Tailing Factor ( Tf​ ) ≤ 1.50 2.851.12 PASS
Theoretical Plates (N) ≥ 5,000 1,2008,450 PASS
Resolution ( Rs​ ) *≥ 2.0 1.1 (Co-elution)3.4 (Baseline) PASS
Peak Area %RSD (n=5) ≤ 1.0% 3.4%0.4% PASS

*Resolution ( Rs​ ) calculated against the critical pair impurity, unmethylated 8-hydroxyquinoline.

By adhering to this rigorously designed protocol, researchers can confidently validate the purity of 5-Methylquinolin-8-ol hydrochloride. The strategic use of acidic modifiers and mixed-mode stationary phases neutralizes the compound's chelating properties, transforming an erratic analytical nightmare into a precise, self-validating assay.

References

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting - Peak Shape.[Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.[Link]

  • MDPI - Microorganisms. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class.[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.[Link]

Validation

NMR spectra comparison of 5-Methylquinolin-8-ol and its hydrochloride salt

The transition of an active pharmaceutical ingredient (API) or chemical probe from a free base to a salt form is a critical juncture in drug development, directly impacting solubility, stability, and bioavailability[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The transition of an active pharmaceutical ingredient (API) or chemical probe from a free base to a salt form is a critical juncture in drug development, directly impacting solubility, stability, and bioavailability[1]. For privileged scaffolds like 5-methylquinolin-8-ol (also known as 5-methyl-8-hydroxyquinoline)[2], confirming the success of this transformation and understanding its structural implications is paramount.

This guide provides an in-depth, objective comparison of the Nuclear Magnetic Resonance (NMR) spectra of 5-methylquinolin-8-ol and its hydrochloride (HCl) salt. By analyzing the causality behind chemical shifts and establishing a self-validating experimental protocol, researchers can confidently differentiate these forms in solution.

Mechanistic Causality: The Electronic Impact of Protonation

To interpret the NMR spectra accurately, one must first understand the fundamental electronic changes induced by salt formation. 5-Methylquinolin-8-ol contains two potential sites for hydrogen bonding and protonation: the phenolic hydroxyl group and the quinoline nitrogen.

When treated with hydrochloric acid, protonation occurs exclusively at the more basic quinoline nitrogen, forming a quinolinium cation. This event triggers a cascade of electronic redistributions:

  • Inductive Withdrawal: The positively charged nitrogen becomes highly electronegative, pulling electron density away from the adjacent carbon atoms via the σ -bond framework.

  • Resonance Deshielding: The π -electron system of the aromatic rings is polarized toward the cationic center.

  • Anisotropic Effects: The presence of the chloride counterion ( Cl− ) in the solvation shell can also slightly perturb the local magnetic field.

Consequently, the protons on the quinoline ring—particularly those at the 2, 4, and 3 positions—experience severe deshielding, resulting in a pronounced downfield shift ( Δδ>0 ) in the 1 H NMR spectrum compared to the free base[3].

Mechanism A Free Base Nitrogen (Electron Donating/Neutral) B Addition of HCl (Protonation Event) A->B C Quinolinium Cation (Strong Electron Withdrawal) B->C D Aromatic Deshielding (Reduced Electron Density) C->D E Downfield NMR Shift (+Δδ in 1H and 13C Spectra) D->E

Mechanistic pathway of nitrogen protonation leading to downfield NMR chemical shifts.

Self-Validating Experimental Protocol

A common pitfall in comparative NMR studies is the use of different solvents (e.g., CDCl3​ for the free base and D2​O for the salt). Solvent-induced shifts can mask or exaggerate the true Δδ caused by protonation. To establish a self-validating system , both compounds must be analyzed in the same solvent matrix, followed by a chemical verification step.

Step-by-Step Methodology:

  • Solvent Selection: Use Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). DMSO- d6​ is chosen because it easily solubilizes both the highly polar HCl salt and the moderately polar free base[4], ensuring that any observed spectral differences are strictly due to the protonation state.

  • Sample Preparation: Dissolve exactly 15 mg of 5-methylquinolin-8-ol (Free Base) in 0.6 mL of DMSO- d6​ . Repeat this exact molar equivalent preparation for the HCl salt in a separate NMR tube.

  • Acquisition Parameters: Acquire 1 H NMR spectra at 400 MHz and 298 K. Use a standard 1D proton sequence with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds[5].

  • Self-Validation ( D2​O Exchange): To unequivocally prove the presence of the hydrochloride salt, add 2 drops of Deuterium Oxide ( D2​O ) to the NMR tube containing the salt, shake vigorously, and re-acquire the spectrum.

    • Causality: The broad downfield signal corresponding to the NH+ proton (typically >11 ppm) and the phenolic OH will undergo rapid deuterium exchange, disappearing from the spectrum. This internal control validates the peak assignments and confirms the protonated state.

Protocol N1 1. Equimolar Preparation (Free Base & Salt) N2 2. Solvent Matrix (DMSO-d6 + TMS) N1->N2 N3 3. NMR Acquisition (400 MHz, 298K) N2->N3 N4 4. D2O Exchange (Self-Validation) N3->N4 N5 5. Comparative Analysis (Δδ) N4->N5

Workflow for self-validating NMR comparative analysis of free base and salt forms.

Quantitative Data: Spectral Comparison

The following tables summarize the quantitative chemical shift data. The data illustrates the profound deshielding effect of the hydrochloride salt formation[6].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Proton PositionFree Base ( δ ppm)HCl Salt ( δ ppm)Shift Difference ( Δδ )Multiplicity & Causality
NH+ N/A~11.50+11.50Broad singlet. Appears only in the salt form due to protonation.
OH 9.80~10.80+1.00Singlet. Deshielded due to enhanced hydrogen bonding with Cl− .
H-2 8.859.15+0.30Doublet of doublets. Highly deshielded due to proximity to N+ .
H-4 8.309.05+0.75Doublet of doublets. Strong resonance deshielding from N+ .
H-3 7.557.95+0.40Doublet of doublets. Moderate inductive deshielding.
H-6 7.407.70+0.30Doublet. Deshielded via resonance across the fused ring system.
H-7 7.107.45+0.35Doublet. Deshielded by inductive pull toward the adjacent phenol/cation.
CH3​ (C-5) 2.552.70+0.15Singlet. Minor downfield shift due to long-range inductive effects.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

While proton NMR is highly sensitive to the immediate electronic environment, 13 C NMR provides a skeletal view of the electron distribution[4].

Carbon PositionFree Base ( δ ppm)HCl Salt ( δ ppm)Shift Difference ( Δδ )
C-8 ( C−OH ) 150.3148.5-1.8 (Upfield)
C-2 148.8145.2-3.6 (Upfield)
C-4 136.5142.1+5.6 (Downfield)
C-5 125.6128.4+2.8 (Downfield)
CH3​ 18.018.5+0.5 (Downfield)

Analytical Insight: Note the counterintuitive upfield shifts for C-2 and C-8 in the 13 C spectrum of the salt. This is a well-documented phenomenon in pyridine/quinoline protonation. While the protons are deshielded, the polarization of the π -system alters the carbon electron densities differently, often increasing electron density at positions directly adjacent to the heteroatom due to complex resonance structures.

Troubleshooting & Analytical Best Practices

  • Concentration Dependence: The chemical shift of the OH and NH+ protons is highly dependent on sample concentration and residual water in the DMSO- d6​ . If the NH+ peak is missing in the salt spectrum, it may have exchanged with residual H2​O (appearing as a broad HOD peak around 3.3 - 4.0 ppm). Drying the DMSO- d6​ over molecular sieves prior to preparation prevents this.

  • Incomplete Salt Formation: If the 1 H NMR spectrum of the purported HCl salt shows a set of duplicated peaks (e.g., two distinct methyl singlets around 2.55 and 2.70 ppm), this indicates a mixture of free base and salt. This usually results from using sub-stoichiometric amounts of HCl during synthesis.

References

  • PubChem. "5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208" National Center for Biotechnology Information.[Link]

  • MDPI. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives" Molecules.[Link]

  • RSC. "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases" Chemical Communications.[Link]

  • ACS Omega. "Identification of a Tool Compound to Study the Mechanisms of Functional Selectivity between D2 and D3 Dopamine Receptors" ACS Publications.[Link]

  • MDPI. "Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates" Molecules.[Link]

Sources

Comparative

Benchmarking 5-Methylquinolin-8-ol hydrochloride against standard fluorophores

Benchmarking 5-Methylquinolin-8-ol Hydrochloride: A Comparative Guide to Chelation-Enhanced Fluorophores As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal fluorophore for in...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Methylquinolin-8-ol Hydrochloride: A Comparative Guide to Chelation-Enhanced Fluorophores

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal fluorophore for intracellular metal ion tracking and dynamic assay development. While standard organic dyes like BODIPY or FITC offer high baseline quantum yields, they lack intrinsic target-responsiveness. Enter 5-Methylquinolin-8-ol hydrochloride (5-Me-8-HQ HCl) , a functionalized derivative of 8-hydroxyquinoline (8-HQ).

This compound operates as a highly sensitive Chelation-Enhanced Fluorescence (CHEF) probe. It remains virtually dark in aqueous media but exhibits a massive fluorescence "turn-on" when it coordinates with specific metal cations (e.g., Zn²⁺, Mg²⁺, Al³⁺)[1][2]. This guide objectively benchmarks 5-Me-8-HQ HCl against standard fluorophores, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: The "Off-On" Photophysics

To trust a fluorescent probe, one must understand its photophysical engine. In its unchelated state in water, 8-HQ and its derivatives are ultraweak fluorophores. This dark state is caused by two dominant non-radiative relaxation pathways: and [1][3]. Upon photon absorption, the molecule undergoes ultrafast proton transfer (within femto-to-picoseconds), generating a short-lived tautomer that decays without emitting light[2].

However, when 5-Me-8-HQ coordinates with a metal ion, the metal binds via the nitrogen and oxygen atoms, locking the molecule into a rigid conformation. This chelation event simultaneously deprotonates the hydroxyl group and coordinates the lone pair on the nitrogen, effectively blocking both the ESPT and PET pathways[3][4]. The result is a dramatic radiative emission.

Why the 5-methyl substitution? Compared to unsubstituted 8-HQ, the addition of an electron-donating methyl group at the C5 position facilitates oxidation and subtly modulates the HOMO-LUMO gap[5]. This induces a bathochromic (red) shift in both excitation and emission spectra, which is highly advantageous for reducing background autofluorescence in complex biological matrices.

Mechanism A Free 5-Me-8-HQ (Weak Fluorescence) B Excited State Proton Transfer (ESPT) & Photo-induced Electron Transfer A->B Photon Excitation D Metal Ion Addition (e.g., Zn2+, Mg2+) A->D Chelation C Non-Radiative Decay (Fluorescence OFF) B->C Rapid Relaxation E Chelated Complex (Rigid Structure) D->E F Blockade of ESPT & PET Pathways E->F Photon Excitation G Radiative Emission (Fluorescence ON) F->G High Quantum Yield

Photophysical mechanism of 5-Me-8-HQ: Chelation blocks non-radiative decay, turning fluorescence ON.

Benchmarking Data: 5-Me-8-HQ HCl vs. Standard Fluorophores

The following table synthesizes the performance metrics of 5-Me-8-HQ HCl against standard alternatives, highlighting why a CHEF-based probe is superior for dynamic ion sensing.

Feature / Property5-Methylquinolin-8-ol HClUnsubstituted 8-HQBODIPY (Standard)Fluo-4 (Ca²⁺/Mg²⁺ Sensor)
Sensing Mechanism CHEF (Off-On)CHEF (Off-On)Always ON (unless modified)PET-based (Off-On)
Target Specificity Zn²⁺, Mg²⁺, Al³⁺, Cd²⁺Broad (Non-specific metals)None (Requires receptor conjugation)Ca²⁺ (High), Mg²⁺ (Low)
Aqueous Baseline Ultraweak (Dark)Ultraweak (Dark)Highly FluorescentWeak
Stokes Shift Large (~150-170 nm)Moderate (~120 nm)Small (~10-15 nm)Small (~15-20 nm)
Synthetic Flexibility High (Easily functionalized)HighComplex (Requires harsh conditions)Highly Complex
Primary Application Metal ion tracking, OLEDsGeneral metal chelationCellular imaging, taggingIntracellular Ca²⁺ imaging

Experimental Protocols: Self-Validating Metal Ion Sensing

A robust analytical protocol must be a self-validating system. The following workflow ensures that the observed fluorescence is strictly a result of metal chelation and not an artifact of solvent polarity, light scattering, or probe degradation.

Step 1: Reagent Preparation Prepare a 10 mM stock solution of 5-Me-8-HQ HCl in anhydrous DMSO. Causality: Using anhydrous DMSO prevents premature hydrolysis and degradation of the hydrochloride salt. Dilute to a working concentration of 10 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4). Causality: HEPES is chosen over phosphate-buffered saline (PBS) to prevent the precipitation of insoluble metal phosphates during the titration phase, which would skew optical readings.

Step 2: Baseline Measurement Record the emission spectrum of the 10 µM probe solution (Excitation ~360 nm). The baseline fluorescence should be near zero, confirming the active ESPT/PET quenching in the aqueous media[1][4].

Step 3: Metal Ion Titration Sequentially add aliquots of a standard metal solution (e.g., 1 mM ZnCl₂ or MgCl₂) to achieve final metal concentrations ranging from 0 to 50 µM. Incubate for 2 minutes after each addition to allow the thermodynamic equilibrium of complexation to be reached.

Step 4: Spectrofluorometric Analysis Record the emission spectra (typically peaking around 490-520 nm depending on the specific metal). Plot the fluorescence intensity at the emission maximum against the metal concentration to determine the dissociation constant ( Kd​ ).

Step 5: Reversibility Validation (The Self-Validation Step) Add a strong, competitive chelator like EDTA (100 µM) directly to the cuvette. The fluorescence must immediately drop back to baseline levels. Causality: This critical step proves the signal is dynamically dependent on reversible metal coordination, definitively ruling out irreversible chemical degradation or non-specific aggregation as the source of the emission.

Protocol S1 1. Reagent Prep (5-Me-8-HQ in Buffer) S2 2. Baseline (Record Background) S1->S2 S3 3. Titration (Add Metal Aliquots) S2->S3 S4 4. Analysis (Monitor Emission) S3->S4 S5 5. Validation (Add EDTA to Quench) S4->S5

Self-validating experimental workflow for metal ion sensing using 5-Me-8-HQ.

References

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances -[Link]

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells - Journal of the American Chemical Society -[Link]

  • Origins of 'on-off' Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors - Tetrahedron -[Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - Molecules (PMC) -[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 5-Methylquinolin-8-ol Hydrochloride Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Significance of Quinoline-Based Metal Complexes 5-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline, is a potent bid...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Quinoline-Based Metal Complexes

5-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline, is a potent bidentate chelating agent that coordinates with metal ions through its phenolic oxygen and heterocyclic nitrogen atoms.[1][2] The resulting metal complexes are of significant interest in medicinal chemistry and drug development due to their potential as anticancer, antimicrobial, and neuroprotective agents.[3][4] The therapeutic efficacy and toxicological profile of these complexes are intrinsically linked to their structure, stability, and stoichiometry. Therefore, rigorous analytical validation is not merely a procedural step but a fundamental requirement for advancing these compounds from the laboratory to clinical consideration.

Mass spectrometry (MS) stands as a cornerstone technology for the structural elucidation and characterization of these organometallic compounds.[5][6] Its unparalleled sensitivity and ability to provide precise mass information are indispensable for confirming the formation of the desired metal-ligand complex, determining its stoichiometry, and probing its stability. This guide provides a comparative analysis of key mass spectrometry techniques, offering field-proven insights into experimental design and data interpretation to ensure the integrity and validity of your findings.

The Analytical Challenge: Navigating the Complexities of Organometallics

Analyzing metal complexes by mass spectrometry presents unique challenges compared to purely organic molecules.[7] The presence of a metal introduces isotopic complexity, potential for in-source dissociation, and variable charge states that require careful consideration during method development and data analysis. The choice of ionization technique is paramount, as it dictates whether the intact complex can be transferred to the gas phase for analysis or if only elemental information is retained.

A Comparative Analysis of Mass Spectrometry Techniques

The validation of a 5-Methylquinolin-8-ol metal complex is not a one-size-fits-all process. Different analytical questions necessitate different MS approaches. The three most relevant techniques—Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Inductively Coupled Plasma (ICP-MS)—provide complementary information.

Technique Primary Information Ionization Principle Best For Key Limitations
ESI-MS Molecular Weight, Stoichiometry, Structural IntegritySoft ionization from solution via a charged aerosol.[8]Confirming the intact mass of the complex, studying non-covalent interactions, and fragmentation studies (MS/MS).[9][10]Prone to in-source dissociation; complex stability can be influenced by solvent and instrumental conditions.[11]
MALDI-MS Molecular WeightSoft ionization from a solid crystalline matrix via a laser.Analysis of less soluble complexes or those unstable in ESI solvents; high-throughput screening.Potential for matrix interference; may induce fragmentation in labile complexes.[5]
ICP-MS Elemental Composition & QuantitationHard ionization using high-temperature argon plasma to atomize and ionize the sample.[12]Precise and highly sensitive quantification of the metal component; verification of metal purity.[13][14]Destructive technique that provides no information about the intact complex or its structure.[12]

In-Depth Analysis & Experimental Causality

Electrospray Ionization Mass Spectrometry (ESI-MS): The Structural Workhorse

ESI-MS is the premier technique for confirming the successful synthesis of the target metal complex.[7] As a "soft" ionization method, it is capable of transferring the intact, non-covalent complex from solution into the gas phase, allowing for the direct measurement of its molecular weight.[8][15]

Why it's trusted: The power of ESI-MS lies in its ability to provide a direct signature of the entire complex. Observing a peak at the correct mass-to-charge ratio (m/z) corresponding to the [M(L)n]+ ion (where M is the metal, L is the deprotonated ligand, and n is the stoichiometry) is the first critical piece of evidence for complex formation.

Experimental Insight: The choice of solvent is critical. A solvent system like methanol or acetonitrile/water is often chosen to ensure solubility and promote efficient spraying. However, the lability of metal-ligand bonds means that in-source dissociation (the complex breaking apart in the ion source) is a common phenomenon. To mitigate this, it is crucial to use gentle source conditions (e.g., lower cone voltage or capillary temperature). The presence of a peak corresponding to the free ligand alongside the complex peak is not necessarily a sign of a failed synthesis but may reflect the equilibrium dynamics under the MS conditions.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The Elemental Quantifier

While ESI-MS confirms the structure, ICP-MS validates the elemental composition with exceptional accuracy.[12][13] This technique atomizes the sample in an argon plasma torch at temperatures of 6,000–10,000 K, leaving no doubt about the elemental constituents.

Why it's trusted: ICP-MS provides unambiguous, quantitative data on the metal content of the sample.[16][17] This is essential for confirming the correct metal-to-ligand ratio and for meeting regulatory standards for elemental impurities. Its sensitivity, often reaching parts-per-trillion (ppt) levels, is unmatched.[12][14]

Experimental Insight: Sample preparation for ICP-MS involves digesting the complex, typically with high-purity nitric acid, to destroy the organic matrix and solubilize the metal. This destructive nature is its primary drawback, as all structural information is lost.[12] However, when used in conjunction with ESI-MS, it forms a powerful validation duo. For example, if ESI-MS suggests a 1:2 metal-to-ligand complex, ICP-MS can be used to precisely measure the metal concentration in a sample of known total weight, thereby confirming this stoichiometric ratio.

MALDI-MS: A Viable Alternative

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be a useful alternative, particularly for complexes that are difficult to analyze by ESI-MS.[5] In MALDI, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the analyte, often producing singly charged ions, which can simplify spectral interpretation.

Experimental Insight: The success of MALDI-MS is highly dependent on finding a suitable matrix and preparation method that allows for co-crystallization without degrading the complex.[5] It can be less prone to the in-solution dissociation issues seen in ESI, but the laser energy can sometimes induce fragmentation.

Visualizing the Validation Workflow

A systematic approach is crucial for comprehensive validation. The following workflow illustrates how different MS techniques are integrated to build a complete analytical picture.

Validation_Workflow Diagram 1: Integrated Mass Spectrometry Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Complex (e.g., Cu(II) + 2x Ligand) Purification Purify Complex (e.g., Recrystallization) Synthesis->Purification ESI_MS ESI-MS Analysis (Soft Ionization) Purification->ESI_MS ICP_MS ICP-MS Analysis (Hard Ionization) Purification->ICP_MS Intact_Mass Confirm Intact Mass & Stoichiometry ([M+2L]+) ESI_MS->Intact_Mass Elemental_Quant Quantify Metal Content (e.g., % Metal by weight) ICP_MS->Elemental_Quant Isotope_Pattern Validate Isotopic Pattern (e.g., for Cu, Zn) Intact_Mass->Isotope_Pattern Final_Validation Validated Complex Structure Isotope_Pattern->Final_Validation Elemental_Quant->Final_Validation

Caption: Integrated Mass Spectrometry Workflow for Complex Validation.

Decision-Making in Technique Selection

Choosing the right technique depends on the research question. This decision tree provides a logical guide for researchers.

Decision_Tree Diagram 2: Selecting the Appropriate MS Technique Q1 What is the primary analytical goal? A1_Struct Structural Confirmation & Stoichiometry Q1->A1_Struct  Structure A1_Quant Precise Metal Quantification Q1->A1_Quant  Quantitation A1_Purity Elemental Impurity Analysis Q1->A1_Purity  Purity Rec_ESI Primary Technique: ESI-MS A1_Struct->Rec_ESI Rec_ICP Primary Technique: ICP-MS A1_Quant->Rec_ICP A1_Purity->Rec_ICP Q2_ESI Does ESI-MS show the intact complex? Rec_ESI->Q2_ESI A2_Yes Yes Q2_ESI->A2_Yes A2_No No (or complex is unstable) Q2_ESI->A2_No Validation_Path Proceed to Isotopic Pattern Analysis & MS/MS for fragmentation. A2_Yes->Validation_Path Alternative_Path Consider MALDI-MS or modify ESI conditions (solvents, source energy). A2_No->Alternative_Path

Caption: Decision Tree for MS Technique Selection.

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust protocols that include internal checks.

Protocol 1: ESI-MS Validation of a Cu(II)-5-Methylquinolin-8-ol Complex

Objective: To confirm the formation and stoichiometry of a 1:2 copper(II) complex.

Materials:

  • Synthesized Cu(II) complex

  • 5-Methylquinolin-8-ol hydrochloride (ligand standard)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Calibrant solution (e.g., Agilent ESI-L Low Concentration Tuning Mix)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[18]

Methodology:

  • Sample Preparation:

    • Blank: Prepare a solution of 50:50 Methanol:Water. This establishes the baseline and identifies background ions.

    • Ligand Standard: Prepare a ~10 µM solution of the ligand in 50:50 Methanol:Water. This confirms the mass of the free ligand.

    • Complex Sample: Prepare a ~10 µM solution of the synthesized complex in 50:50 Methanol:Water.

  • Instrument Setup & Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy (<5 ppm).[9]

    • Set the instrument to positive ion mode.

    • Initial Source Parameters (to be optimized): Capillary Voltage: 3.5 kV, Gas Temperature: 250 °C, Nebulizer Pressure: 30 psi, Fragmentor Voltage: 80 V (a low value to minimize in-source dissociation).

  • Data Acquisition:

    • Inject the Blank solution and acquire a spectrum.

    • Inject the Ligand Standard solution. Expect to see the protonated ligand [L+H]+.

    • Inject the Complex Sample solution. Acquire data over a relevant m/z range.

  • Data Interpretation - The Four Pillars of Assignment: [19]

    • Mass-to-Charge Ratio (m/z): Search for the primary ion of interest. For a 1:2 complex, this will likely be the singly charged species where one ligand is deprotonated and the other is neutral, forming [Cu(L)(L+H)]+.

    • Isotopic Pattern: This is the most critical validation step for metal complexes.[19][20] Copper has two major isotopes, ⁶³Cu (~69%) and ⁶⁵Cu (~31%). The observed isotopic distribution must match the theoretical pattern calculated for the proposed formula.[19] A mismatch indicates an incorrect assignment or the presence of an impurity.

    • Accurate Mass: The measured mass of the monoisotopic peak should be within 5 ppm of the calculated exact mass.[9]

    • Fragmentation Pattern (MS/MS): If the instrument has tandem MS capabilities, isolate the parent ion of the complex and fragment it.[9][21] The resulting product ions should correspond to logical losses, such as the loss of a neutral ligand molecule, providing further structural confirmation.

Protocol 2: ICP-MS Quantification of Copper Content

Objective: To quantitatively determine the percentage of copper by weight in the synthesized complex, validating the stoichiometry found by ESI-MS.

Materials:

  • Synthesized Cu(II) complex, accurately weighed.

  • High-purity (trace metal grade) Nitric Acid (HNO₃).

  • Deionized Water (18.2 MΩ·cm).

  • Certified Copper standard solution for ICP-MS (e.g., 1000 ppm).

  • Internal standard (e.g., Yttrium).

Methodology:

  • Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppb) by diluting the certified copper standard in 2% HNO₃. Add the internal standard to all solutions.

  • Sample Digestion:

    • Accurately weigh ~10 mg of the dried complex into a digestion vessel.

    • Add a small volume of high-purity HNO₃ and digest the sample using a heated block or microwave digestion system until the solution is clear.

    • Once cool, quantitatively transfer the digest to a volumetric flask and dilute to a known final volume with deionized water, ensuring the final acid concentration is ~2%.

  • Instrument Setup:

    • Optimize the ICP-MS instrument for copper (⁶³Cu and ⁶⁵Cu isotopes) sensitivity and interference removal (e.g., using a collision/reaction cell).

  • Data Acquisition:

    • Analyze the blank, calibration standards, and the digested sample solution.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Use the curve to determine the concentration of copper in the digested sample solution.

    • Back-calculate to determine the total mass of copper in the original weighed sample and express this as a weight percentage. This experimental value should closely match the theoretical percentage for the proposed complex formula.

Conclusion

The validation of 5-Methylquinolin-8-ol hydrochloride metal complexes requires a multi-faceted analytical strategy. ESI-MS provides the essential initial confirmation of the intact complex and its stoichiometry, with isotopic pattern analysis serving as a critical, non-negotiable step for verification.[19][20] ICP-MS offers the orthogonal, quantitative data needed to definitively confirm the elemental composition.[13][16] By judiciously combining these techniques and adhering to rigorous, self-validating protocols, researchers can ensure the scientific integrity of their findings, building a solid foundation for further development of these promising therapeutic agents.

References

  • Title: Determination of stability constants of metal complexes with IC-ICP-MS Source: RSC Publishing URL: [Link]

  • Title: Assigning the ESI mass spectra of organometallic and coordination compounds Source: PubMed URL: [Link]

  • Title: Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies Source: PubMed URL: [Link]

  • Title: Assigning the ESI mass spectra of organometallic and coordination compounds Source: University of Victoria (UVIC) URL: [Link]

  • Title: Characterizing metal–biomolecule interactions by mass spectrometry Source: The Heffern Lab, University of California, Davis URL: [Link]

  • Title: Release of free metals from metal–DMA and metal–NA complexes by electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry in Organometallic Chemistry Source: University of Victoria (UVIC) URL: [Link]

  • Title: Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics Source: ACS Publications URL: [Link]

  • Title: Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics Source: PubMed Central (PMC) URL: [Link]

  • Title: Ligand-metal ion binding to proteins: investigation by ESI mass spectrometry Source: PubMed URL: [Link]

  • Title: LC–ICP-MS to Probe Metal Speciation in the Environment Source: Spectroscopy Online URL: [Link]

  • Title: CheckMyMetal: a macromolecular metal-binding validation tool Source: IUCr Journals URL: [Link]

  • Title: Enhanced Detection Strategies Accomplished Through Metal Binding and Miniature Mass Spectrometry Source: UMass ScholarWorks URL: [Link]

  • Title: Ultratrace Metal Speciation Analysis by Coupling of Sector-Field ICP-MS to High-Resolution Size Exclusion and Reversed-Phase Liquid Chromatography Source: ACS Publications URL: [Link]

  • Title: 1.6: ICP-MS for Trace Metal Analysis Source: Chemistry LibreTexts URL: [Link]

  • Title: Elemental Analysis by ICP-MS Source: Agilent URL: [Link]

  • Title: Understanding Isotopic Patterns in Analytical Chemistry Source: Longdom Publishing URL: [Link]

  • Title: Determining the isotopic composition of elements from the electrospray ionization mass spectra of their chemical species Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]

  • Title: Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity Source: Open Journal of Applied Sciences URL: [Link]

  • Title: Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Antimicrobial Efficacy of 5-Methylquinolin-8-ol Hydrochloride Derivatives: A Technical Guide

Executive Summary In the landscape of antimicrobial drug development, overcoming multidrug resistance (MDR) requires structural scaffolds that bypass traditional resistance mechanisms (e.g., beta-lactamase production or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimicrobial drug development, overcoming multidrug resistance (MDR) requires structural scaffolds that bypass traditional resistance mechanisms (e.g., beta-lactamase production or efflux pump upregulation). 5-Methylquinolin-8-ol hydrochloride (CAS: 57334-55-1), also known as Tiliquinol, and its synthetically modified derivatives have emerged as highly potent antimicrobial agents[1].

Unlike traditional antibiotics that target specific enzymatic pathways (like cell wall synthesis), 8-hydroxyquinoline derivatives exert their bactericidal and fungicidal effects primarily through the disruption of intracellular metal homeostasis[2]. This guide objectively compares the antimicrobial efficacy of 5-methylquinolin-8-ol derivatives against standard clinical alternatives, providing mechanistic insights, quantitative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Basis of Antimicrobial Efficacy

The structural core of 5-methylquinolin-8-ol features an 8-hydroxyl group and a quinoline nitrogen, which together act as a bidentate ligand capable of chelating essential transition metals such as Cu²⁺, Zn²⁺, and Fe²⁺[1],[3].

Causality in Structural Design:

  • The 8-OH Chelation Motif: Chelation of metal cofactors disrupts the function of essential bacterial metalloenzymes, impairing metabolic functions and triggering the lethal accumulation of Reactive Oxygen Species (ROS)[2]. Studies indicate that the 8-OH group is strictly necessary for this antimycobacterial and antibacterial activity[4].

  • The 5-Methyl Substitution: Unsubstituted 8-hydroxyquinoline has limited membrane permeability. The addition of a methyl group (or more complex alkyl/aryl substituents) at the 5-position significantly increases the lipophilicity (LogP) of the molecule[3]. This structural modification enhances the compound's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria (e.g., Staphylococcus aureus) and the highly restrictive outer lipid membrane of Gram-negative bacteria (e.g., Escherichia coli)[3].

MOA HQ 5-Methylquinolin-8-ol Derivatives Membrane Enhanced Bacterial Membrane Penetration (High Lipophilicity) HQ->Membrane 5-position substitution Chelation Bidentate Metal Chelation (Cu2+, Fe2+, Zn2+) Membrane->Chelation Metalloenzymes Inhibition of Essential Metalloenzymes Chelation->Metalloenzymes ROS Intracellular ROS Generation Chelation->ROS Death Bacterial Cell Death (Disrupted Homeostasis) Metalloenzymes->Death ROS->Death

Mechanistic pathway of 5-Methylquinolin-8-ol derivatives inducing bacterial cell death.

Comparative Efficacy Analysis

Experimental data demonstrates that modifying the 5-position of the 8-hydroxyquinoline scaffold yields derivatives that frequently outperform standard antibiotics like Penicillin G and rival broad-spectrum agents like Ciprofloxacin. For instance, specific 5-substituted heterocyclic derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 10−6 mg/mL against S. aureus and V. parahaemolyticus, showing a superior drug score compared to Penicillin G. Furthermore, hybrid derivatives combining the 8-hydroxyquinoline core with a quinolone skeleton have shown MIC values of 4–16 µg/mL against drug-resistant strains[5].

Quantitative Performance Comparison

The following table synthesizes experimental MIC data comparing 5-substituted quinolin-8-ol derivatives against traditional alternatives:

Compound / ScaffoldTarget Pathogen(s)MIC ValuePerformance vs. AlternativesRef
5-Methylquinolin-8-ol (Base) S. aureus / E. coli~12.5 - 25 µMBaseline efficacy; acts as a strong chelating agent.[1]
5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol S. aureus, V. parahaemolyticus 10−6 mg/mLSuperior to Penicillin G ( 10−3 mg/mL). High drug score.
5,7-Dichloro-8-hydroxy-2-methylquinoline MRSA, M. tuberculosis1.1 µM (MRSA)Superior antibiofilm activity; highly potent against Mycobacteria.[4]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid S. aureus, E. faecium4–16 µg/mLComparable to standalone Ciprofloxacin; effective against resistant strains.[5]
Penicillin G (Standard) S. aureus (Susceptible) 10−3 mg/mLReference standard. Ineffective against MRSA strains.
Nitroxoline (Standard) Gram-positive / Gram-negativeVariable5-alkylthiomethyl-8-hydroxyquinoline derivatives show significant superiority .[3]

Experimental Workflows for Efficacy Validation

To ensure trustworthiness and reproducibility in drug development, the evaluation of 5-methylquinolin-8-ol derivatives must utilize a self-validating system. The protocol below details a High-Throughput Broth Microdilution Assay designed to objectively measure MIC and Minimum Bactericidal Concentration (MBC).

Self-Validating Protocol: Broth Microdilution with Resazurin

Rationale & Causality: Visual assessment of bacterial turbidity is subjective and prone to error, especially when testing lipophilic compounds that may precipitate out of solution and mimic bacterial growth. By incorporating Resazurin (a redox-sensitive dye), the assay relies on the metabolic activity of living cells to reduce the blue resazurin to highly fluorescent, pink resorufin. This provides an objective, quantifiable endpoint.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-methylquinolin-8-ol derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality: The 5-methyl group increases lipophilicity, making aqueous dissolution impossible. However, the final concentration of DMSO in the assay wells must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity from skewing the MIC data.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is the clinical standard because it lacks para-aminobenzoic acid (PABA) and thymidine, which can antagonize certain antimicrobials, ensuring standardized growth rates.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate, ranging from 128 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., MRSA or E. coli) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validating Controls (Critical):

    • Sterility Control: CAMHB only (Validates media is uncontaminated).

    • Growth Control: CAMHB + Bacteria (Validates bacterial viability).

    • Solvent Control: CAMHB + Bacteria + 1% DMSO (Validates that the solvent is not causing the observed inhibition).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) with known MIC.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Viability Assessment: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue (oxidized) to pink (reduced).

Workflow Prep 1. Compound Preparation (Stock in 100% DMSO) Dilution 2. Two-Fold Serial Dilution (CAMHB Media, <1% DMSO) Prep->Dilution Inoculation 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24 hours) Inoculation->Incubation Controls Self-Validating Controls (Growth, Sterility, Solvent) Controls->Inoculation Assay 5. Viability Indicator (Resazurin Addition) Incubation->Assay MIC 6. MIC Determination (Lowest Conc. w/o Color Change) Assay->MIC

Self-validating high-throughput broth microdilution workflow for MIC determination.

Conclusion

Derivatives of 5-methylquinolin-8-ol hydrochloride represent a highly promising class of antimicrobial agents. By leveraging the bidentate chelation properties of the 8-hydroxyquinoline core[1] and the enhanced membrane permeability afforded by 5-position substitutions[3], these compounds effectively disrupt bacterial metal homeostasis[2]. Experimental comparisons validate that these derivatives not only match but often exceed the efficacy of standard antibiotics like Penicillin G and Nitroxoline, particularly against resistant strains like MRSA,[4].

Sources

Validation

FTIR Analysis and Validation of 5-Methylquinolin-8-ol Hydrochloride: A Comparative Guide

The Chemical Context: Structural Causality in Spectroscopy As a Senior Application Scientist, I frequently encounter 8-hydroxyquinoline (8-HQ) derivatives in drug discovery and materials science due to their privileged m...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Context: Structural Causality in Spectroscopy

As a Senior Application Scientist, I frequently encounter 8-hydroxyquinoline (8-HQ) derivatives in drug discovery and materials science due to their privileged metal-chelating pharmacophore. 5-Methylquinolin-8-ol hydrochloride (5-Me-8-HQ·HCl) represents a specific structural tuning: the addition of an electron-donating methyl group at the C5 position, and the isolation of the molecule as a hydrochloride salt.

When validating this compound via Fourier-Transform Infrared (FTIR) spectroscopy, we cannot simply look for generic quinoline peaks. The spectrum is a direct physical manifestation of its structural modifications:

  • The Hydrochloride Salt Effect : Protonation of the quinoline nitrogen fundamentally alters the hydrogen-bonding network. It introduces a characteristic, broad N-H⁺ stretching vibration and shifts the typical C=N ring stretch due to the localized positive charge altering the double-bond character of the ring.

  • The C5-Methyl Inductive Effect : The methyl group exerts a positive inductive (+I) effect, subtly increasing electron density across the aromatic system compared to unsubstituted 8-HQ or halogenated derivatives like 5-chloro-8-hydroxyquinoline. This alters the force constants of the skeletal vibrations.

Comparative FTIR Analysis: 5-Me-8-HQ·HCl vs. Alternatives

To objectively evaluate the purity and identity of 5-Me-8-HQ·HCl, we must benchmark its spectral signature against the unsubstituted base (8-HQ) and an electron-withdrawn analog (5-Chloro-8-hydroxyquinoline).

According to spectral analyses of 8-hydroxyquinoline derivatives[1], the O-H stretching vibration in the free base typically manifests as a broad band between 3181 cm⁻¹[2] and 3449 cm⁻¹[1], depending on the degree of intermolecular hydrogen bonding. In 5-methyl-8-hydroxyquinoline derivatives, this O-H stretch is often observed around 3371 cm⁻¹[3]. However, in the hydrochloride salt (5-Me-8-HQ·HCl), the O-H band is often convoluted with the massive N-H⁺ stretch, requiring careful assignment.

Table 1: Comparative FTIR Peak Assignments for 8-Hydroxyquinoline Derivatives

Functional Group8-Hydroxyquinoline (Base)5-Methylquinolin-8-ol HCl5-Chloro-8-hydroxyquinolineStructural Causality / Note
O-H Stretch ~3181 - 3449 cm⁻¹~3150 - 3350 cm⁻¹~3200 - 3420 cm⁻¹Broadened in the HCl salt due to extensive ionic hydrogen bonding.
N-H⁺ Stretch Absent~2400 - 2650 cm⁻¹AbsentCritical identifier for the hydrochloride salt form.
Aliphatic C-H Absent~2920, 2850 cm⁻¹AbsentConfirms the presence of the C5-methyl group.
C=N Stretch ~1579 - 1580 cm⁻¹~1610 - 1625 cm⁻¹~1575 cm⁻¹Shifted to higher frequency in the salt due to N-protonation.
C-O Stretch ~1203 - 1278 cm⁻¹~1285 cm⁻¹~1270 cm⁻¹+I effect of methyl group slightly strengthens the C-O bond.
C-Cl Stretch AbsentAbsent~740 cm⁻¹Halogen identifier.

Self-Validating Experimental Protocol for FTIR Acquisition

To ensure trustworthiness and reproducibility, FTIR acquisition must be treated as a self-validating system. Hydrochloride salts are notoriously hygroscopic; atmospheric moisture will rapidly contaminate the O-H and N-H⁺ spectral regions if the workflow is not tightly controlled.

Step-by-Step Methodology:

  • System Calibration (The Anchor): Before analyzing the sample, run a 1.5 mil polystyrene film standard. Verify that the benchmark peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within a ±1 cm⁻¹ tolerance.

    • Causality: This proves the interferometer is aligned and the laser frequency is accurate, ensuring any peak shifts observed in the sample are chemical, not instrumental.

  • Background Subtraction (The Baseline): Acquire a background spectrum (ambient air for ATR, or a blank KBr pellet) immediately prior to the sample.

    • Causality: Atmospheric H₂O (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) directly overlap with the critical N-H⁺ and O-H regions of our salt. Immediate subtraction isolates the sample's true signal.

  • Sample Preparation (Method Selection):

    • Option A: ATR-FTIR (Preferred for speed): Place 2-3 mg of neat 5-Me-8-HQ·HCl powder directly onto a diamond ATR crystal. Apply consistent pressure using the anvil.

      • Causality: Diamond ATR requires zero sample preparation, minimizing the time the hygroscopic salt is exposed to ambient humidity. The diamond crystal prevents scratching from hard salt particles.

    • Option B: KBr Pellet (Preferred for resolution): Grind 1 mg of sample with 100 mg of anhydrous, IR-grade KBr (pre-dried at 110°C). Press at 10 tons for 2 minutes.

      • Causality: KBr is completely transparent in the IR region. If kept rigorously dry, it eliminates the wavelength-dependent penetration depth issues of ATR, yielding sharper peaks for the complex N-H⁺ broad band.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to optimize the signal-to-noise ratio.

  • Post-Processing: Apply a baseline correction. If using ATR, apply an ATR-correction algorithm to compensate for the reduced penetration depth at higher wavenumbers, ensuring the O-H and aliphatic C-H peaks are accurately represented relative to the fingerprint region.

Workflow Visualization

FTIR_Workflow A Sample Prep: 5-Me-8-HQ·HCl B System Calibration: Polystyrene Standard A->B C Background Scan: Atmospheric Subtraction B->C D ATR-FTIR Acquisition (Diamond Crystal) C->D Rapid Screening E KBr Pellet Method (Moisture Control) C->E High Resolution F Spectral Processing: Baseline Correction D->F E->F G Peak Assignment & Comparative Validation F->G

Figure 1: Self-validating FTIR workflow for 5-Methylquinolin-8-ol hydrochloride analysis.

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Plan: 5-Methylquinolin-8-ol Hydrochloride

Executive Summary & Chemical Identity As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just reading a standard safety data sheet; it demands a mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just reading a standard safety data sheet; it demands a mechanistic understanding of the chemical's behavior.[1] is a substituted hydroxyquinoline derivative widely utilized in drug development and coordination chemistry due to its potent metal-chelating properties. While highly valuable in synthesizing bioactive reagents, its disposal and handling must be meticulously managed to prevent environmental contamination and occupational exposure.

Table 1: Chemical Identity and Quantitative Data

ParameterSpecification
Chemical Name 5-Methylquinolin-8-ol hydrochloride
Synonyms Tiliquinol hydrochloride
CAS Number 57334-55-1
Molecular Formula C10H10ClNO
Molecular Weight [1]
Physical State Solid (Crystalline powder)
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

Hazard Profiling & Mechanistic Toxicology

Expertise & Experience: To properly dispose of a chemical, one must understand why it is hazardous. The parent freebase, 5-methylquinolin-8-ol (Tiliquinol), is an established antiprotozoal agent. However, its clinical use was curtailed due to [2]. The mechanism of this toxicity is rooted in its primary chemical function: transition metal chelation.

When exposed to biological systems, the compound readily chelates essential trace metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺). This disrupts metalloenzyme function, leading to oxidative stress and cellular damage, particularly in hepatic tissues. Furthermore, as a hydrochloride salt, it dissociates in the presence of moisture to release trace amounts of hydrochloric acid, compounding its profile as a[3].

ToxicityPathway A 5-Methylquinolin-8-ol HCl Exposure B Systemic Absorption & Dissociation A->B C Transition Metal Chelation (Cu2+, Zn2+, Fe2+) B->C D Metalloenzyme Disruption C->D E Hepatotoxicity & Tissue Irritation D->E

Mechanistic pathway of 5-Methylquinolin-8-ol toxicity via transition metal chelation.

Operational Safety & Handling Protocols

Trustworthiness: A self-validating safety protocol ensures that failure at one step is caught by the next.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood to prevent inhalation of the crystalline dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is mandatory during spill cleanup.

    • Eye Protection: Tight-fitting safety goggles (EN 166 or ANSI Z87.1 compliant).

    • Respiratory: N95 or P100 particulate respirator if handling bulk powders outside of primary engineering controls.

Step-by-Step Spill Response & Decontamination

In the event of a localized spill, rapid and methodical containment is critical to prevent the aerosolization of the hydrochloride salt.

Methodology: Solid Spill Cleanup

  • Isolate the Area: Immediately restrict access to the spill zone. Verify that fume hood extraction is operating at maximum capacity.

  • Don Advanced PPE: Put on a particulate respirator, double nitrile gloves, and a disposable lab coat.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with a 50% ethanol/water solution to suppress aerosolization. (Causality note: The ethanol reduces surface tension, allowing the water to penetrate the hydrophobic portions of the crystal lattice without causing rapid dissolution and spreading).

  • Collection: Use a non-sparking, anti-static plastic scoop to collect the dampened powder. Transfer it into a pre-labeled, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 1% sodium carbonate) to neutralize residual hydrochloride salts, followed by a thorough DI water rinse.

  • Verification: Wipe the area with pH paper to ensure the surface has returned to a neutral baseline (pH 6.5 - 7.5).

Comprehensive Disposal Procedures

5-Methylquinolin-8-ol hydrochloride must never be discharged into the municipal sewer system. The presence of the nitrogenous quinoline ring and the chloride counterion dictates specific high-temperature destruction protocols.

Methodology: Laboratory-Scale Waste Preparation

  • Segregation:

    • Solid Waste: Place contaminated consumables (gloves, wipes, empty vials) in a solid hazardous waste bin designated for "Toxic Organics."

    • Aqueous Waste: If the compound is dissolved in an aqueous solution (e.g., from an extraction process), the solution will be inherently acidic due to the HCl salt.

  • Neutralization (For Aqueous Streams):

    • Slowly add 1M Sodium Hydroxide (NaOH) dropwise to the aqueous waste while stirring.

    • Monitor with a pH meter until the solution reaches pH 6.0 - 8.0.

    • (Causality note: Neutralizing the solution prevents the generation of corrosive HCl gas in the waste carboy and eliminates the risk of dangerous exothermic reactions when mixed with other lab wastes).

  • Labeling & Storage: Transfer the neutralized solution to a waste carboy labeled "Non-Halogenated Aqueous Organic Waste."

  • Final Destruction: The waste must be collected by a certified vendor for high-temperature chemical incineration (>1000°C) . The incinerator must be equipped with an afterburner and an alkaline flue gas scrubber to capture nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during combustion.

DisposalWorkflow A Waste Generation (5-Methylquinolin-8-ol HCl) B Physical State? A->B C Solid Waste (Powder/Consumables) B->C Solid D Aqueous Solution (Acidic) B->D Liquid F Solid Hazardous Waste Container C->F E Neutralization (pH 6-8) using 1M NaOH D->E G Aqueous Organic Waste Container E->G H Chemical Incinerator (>1000°C) + Scrubber F->H G->H

Logical workflow for segregation, neutralization, and incineration of chemical waste.

Regulatory Compliance & Waste Classification

Ensure all disposal manifests accurately reflect the chemical constituents. Under US EPA guidelines, while this specific compound may not have a distinct RCRA U- or P-list code, it falls under characteristic hazardous waste if the pH of unneutralized aqueous solutions is ≤ 2.0 (D002 Corrosive) or due to its systemic toxicity. Always adhere strictly to local, state, and federal environmental regulations, verifying that your chosen waste management vendor is certified to handle halogen-containing organic salts.

References

  • Title: 5-methylquinolin-8-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-Methylquinolin-8-ol hydrochloride

As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as mechanistic systems of risk mitigation. When handling 5-Methylquinolin-8-ol hydrochloride (the hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as mechanistic systems of risk mitigation. When handling 5-Methylquinolin-8-ol hydrochloride (the hydrochloride salt of Tiliquinol), understanding the chemical causality behind its hazards is paramount to protecting personnel and ensuring experimental integrity.

This compound is widely utilized in drug discovery as a chelating agent and a 2-oxoglutarate oxygenase inhibitor. However, its specific chemical structure dictates a rigorous, self-validating approach to personal protective equipment (PPE) and operational handling.

Mechanistic Hazard Assessment

To establish an effective defense, we must first understand the molecular behavior of 5-Methylquinolin-8-ol hydrochloride:

  • Hepatotoxicity & Systemic Risk: The quinoline core can undergo metabolic activation into reactive quinone-imines. The free base form (Tiliquinol) was historically withdrawn from the clinical market due to severe hepatotoxicity[1]. Dermal and inhalation exposure must be strictly prevented.

  • Corrosivity & Mucosal Irritation: The hydrochloride salt form significantly increases aqueous solubility but introduces localized acidity upon contact with mucosal membranes or sweat. This manifests as severe eye irritation (GHS Hazard H319: Causes serious eye irritation)[2].

  • Hygroscopicity & Aerosolization: Hydrochloride salts are notoriously hygroscopic. If disturbed or dried rapidly, they form fine, highly respirable dusts that bypass standard ciliated airway defenses and dissolve immediately in lung mucosa[3].

Quantitative PPE Requirements

Standard laboratory attire is insufficient. The following table outlines the quantitatively validated PPE required for handling this compound in its powdered form.

PPE CategorySpecificationQuantitative Standard / Rationale
Hand Protection Nitrile or Neoprene glovesMinimum thickness: 0.11 mm . Breakthrough time > 480 min (EN 374). Prevents dermal absorption of the lipophilic quinoline core.
Eye Protection Chemical safety gogglesANSI Z87.1 or EN 166 compliant. Protects against severe mucosal irritation from airborne HCl salt dust[4].
Respiratory Protection N95 / P1 Particulate RespiratorRequired if handled outside a Class II BSC or if dust formation exceeds 5 µg/m³ . Filters fine hygroscopic salt particulates[3].
Body Protection Tyvek sleeve covers / Lab coatAnti-static, flame-resistant lab coat. Prevents the accumulation of chronic dust on personal clothing.

Operational Plan: Self-Validating Handling Protocol

Every step in this protocol is designed as a self-validating system. If a validation check fails, the operator must halt the procedure, as either safety or chemical integrity has been compromised.

Step 1: Environmental Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).

  • Causality: Fume hoods capture aerosolized hydrochloride dust before it reaches the operator's breathing zone.

  • Validation Check: Verify the inward face velocity is at least 0.5 m/s (100 fpm) using the digital airflow monitor prior to opening the chemical container.

Step 2: Gravimetric Tracking (Weighing)

  • Action: Place a pre-tared, anti-static weigh boat on the analytical balance. Dispense the required mass of 5-Methylquinolin-8-ol HCl using a static-free micro-spatula.

  • Causality: Static electricity can cause the fine powder to repel and aerosolize.

  • Validation Check: Observe the balance readout for 30 seconds after weighing. Because the HCl salt is hygroscopic, if the mass increases by >1% per minute , the ambient humidity is too high. The salt is absorbing atmospheric water, which will skew your final molarity calculations.

Step 3: Solubilization & Optical Validation

  • Action: Transfer the powder to a volumetric flask and add your primary solvent (e.g., anhydrous DMSO for high-concentration stock solutions). Sonicate for 5 minutes at room temperature.

  • Causality: DMSO ensures complete disruption of the crystal lattice without premature hydrolysis of the salt.

  • Validation Check: Inspect the solution against a light source. The solution must be optically clear and pale yellow. Any visible turbidity indicates incomplete dissolution, meaning the solvent is saturated or the free-base fraction has precipitated.

Spill Response and Disposal Plan

G Start Hazard Assessment: 5-Methylquinolin-8-ol HCl PPE Don PPE: Nitrile, Goggles, N95 Start->PPE Hood Fume Hood Operation (Face Velocity >0.5 m/s) PPE->Hood Weighing Gravimetric Validation (Monitor Hygroscopy) Hood->Weighing Dissolution Solubilization (DMSO / Buffer) Weighing->Dissolution Spill Spill Detected? Dissolution->Spill Decon Wet Wipe Down (Avoid Aerosolization) Spill->Decon Yes Disposal Chemical Incineration (Scrubber for NOx/HCl) Spill->Disposal No Decon->Disposal

Workflow for handling 5-Methylquinolin-8-ol HCl and spill response.

Immediate Spill Decontamination: Never sweep dry powder spills of hydrochloride salts. Dry sweeping generates massive aerosol plumes.

  • Containment: Cover the spilled powder with absorbent laboratory pads.

  • Wetting: Gently wet the pads with a 10% bleach solution followed by water. The bleach aids in the oxidative degradation of the quinoline ring.

  • Removal: Carefully scoop the wet mass into a hazardous waste bag. Wash the underlying surface with soap and copious amounts of water[5].

Logistical Disposal Plan: Quinoline derivatives are highly toxic to aquatic life with long-lasting environmental effects[6].

  • Do not flush down the drain.

  • Collect all liquid and solid waste in a sealed, clearly labeled high-density polyethylene (HDPE) container.

  • Incineration Protocol: Waste must be transferred to a facility capable of high-temperature chemical incineration. Crucially, the incinerator must be equipped with an afterburner and a chemical scrubber . Combusting 5-Methylquinolin-8-ol hydrochloride releases highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas, which the scrubber will neutralize[3].

References

  • PubChem - 5-Methyl-8-hydroxyquinoline (Tiliquinol). National Institutes of Health. 1

  • ECHEMI - 5541-67-3, 5-Methyl-8-hydroxyquinoline Formula & Safety Information.2

  • Santa Cruz Biotechnology (SCBT) - rac Metanephrine Hydrochloride Salt Material Safety Data Sheet. 3

  • Penta Chemicals - Quinoline SAFETY DATA SHEET. 6

  • Fisher Scientific - 2-Hydroxyquinoline SAFETY DATA SHEET. 5

Sources

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